(4S)-4-(Boc-amino)-1-Boc-L-proline
Description
BenchChem offers high-quality (4S)-4-(Boc-amino)-1-Boc-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-(Boc-amino)-1-Boc-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSUHFDJACIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4S)-4-(Boc-amino)-1-Boc-L-proline CAS number 132622-66-3
This guide serves as a definitive technical monograph for (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3).
CAS 132622-66-3 | Stereochemical Scaffold & Peptidomimetic Core
Executive Summary
Compound Identity: (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[1][2][3] Common Nomenclature: cis-1-Boc-4-amino-L-proline; Boc-cis-Amp-OH. Core Utility: A bifunctional chiral scaffold used in the synthesis of rigidified peptidomimetics, high-affinity ligands (e.g., HCV protease inhibitors), and functionalized collagen mimics.
Technical Note on Nomenclature: While the user query refers to "(4S)-4-(Boc-amino)-1-Boc-L-proline" (implying a bis-Boc protected species), CAS 132622-66-3 specifically designates the mono-Boc species with a free primary amine at the C4 position (Molecular Weight: 230.26 Da). This free amine is the critical "handle" for orthogonal functionalization, making this CAS number the gateway intermediate for complex scaffold generation.
Chemical Constitution & Stereochemical Analysis[4]
The utility of CAS 132622-66-3 dictates that researchers understand its precise 3D geometry. Unlike natural hydroxyproline (which is trans), this synthetic variant is cis .
Physicochemical Profile[4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 132622-66-3 |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Stereochemistry | (2S, 4S) |
| Configuration | cis (Carboxyl and C4-Amino groups are on the same face) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | Carboxyl: ~3.5 |
Stereochemical Logic
The (2S, 4S) configuration forces the pyrrolidine ring into a specific "envelope" conformation (typically Cγ-endo), which induces a sharp turn structure in peptide backbones. This is distinct from the (2S, 4R) trans isomer found in collagen, which promotes extended helical structures.
Synthesis & Manufacturing Workflow
The synthesis of CAS 132622-66-3 typically requires the inversion of stereochemistry at the C4 position, starting from naturally abundant trans-4-hydroxy-L-proline.
Core Synthetic Pathway (Mitsunobu/Azide Inversion)
The most robust industrial route involves converting the C4-hydroxyl of trans-Hyp to a leaving group, followed by SN2 displacement with an azide source.
Step-by-Step Mechanism:
-
Protection: Start with trans-4-hydroxy-L-proline. Protect N1 with Boc anhydride.
-
Activation: The C4-OH is activated (e.g., mesylation or via Mitsunobu conditions).
-
Inversion (The Critical Step): Nucleophilic attack by azide (N₃⁻) occurs from the opposite face, inverting the (4R) center to (4S).
-
Reduction: The resulting cis-4-azido intermediate is hydrogenated (Pd/C, H₂) to yield the free amine—CAS 132622-66-3 .
Visualization: Synthesis Logic
Caption: Synthetic route illustrating the stereochemical inversion required to access the (4S) cis-isomer.
Applications in Drug Discovery[3][7][9][12][13][14][15]
Peptidomimetics & Turn Induction
The cis-4-amino-L-proline scaffold is a potent β-turn inducer . By incorporating this amino acid into a peptide chain, researchers can force the backbone into a "U-turn" shape, which is critical for mimicking the active loops of proteins (e.g., antibody CDR loops or GPCR ligands).
-
Mechanism: The steric bulk of the Boc group and the cis-relationship create 1,3-diaxial-like strain that disfavors extended conformations.
Orthogonal Functionalization (The "Proline Edit")
Because CAS 132622-66-3 possesses a free amine at C4 and a protected amine at N1, it allows for orthogonal protection strategies .
-
Workflow:
-
React C4-NH₂ with a functional group (e.g., a fluorophore, a drug warhead, or a PROTAC linker).
-
Deprotect N1-Boc (using TFA).
-
Couple the modified proline into the main peptide chain.
-
Solid Phase Peptide Synthesis (SPPS)
This building block is compatible with standard Fmoc/tBu SPPS protocols, provided the C4-amine is protected (e.g., with Fmoc or Cbz) before introduction to the resin, or if the C4-amine is the site of branch elongation.
Decision Tree: Usage Strategy
Caption: Decision matrix for utilizing CAS 132622-66-3 in medicinal chemistry campaigns.
Experimental Protocols
Protocol A: Conversion to Bis-Boc Derivative
If the user requires the specific "(4S)-4-(Boc-amino)-1-Boc-L-proline" (Bis-Boc) species, it is synthesized from CAS 132622-66-3 as follows:
-
Dissolution: Dissolve 1.0 eq of CAS 132622-66-3 in 1:1 Dioxane/Water.
-
Basification: Add 2.0 eq of NaHCO₃ or NaOH (1M) to pH ~9.
-
Acylation: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).
-
Workup: Acidify carefully with 1M HCl (to pH 3) and extract with Ethyl Acetate.
-
Result: The organic layer contains the Bis-Boc protected proline.
Protocol B: Standard Coupling in SPPS
For inserting the scaffold into a peptide chain:
-
Protection: Ensure the C4-amine is orthogonally protected (e.g., Fmoc) if branching is not desired immediately.
-
Activation: Use HATU/HOAt (1.1 eq) with DIPEA (2.0 eq) in DMF.
-
Coupling Time: Proline derivatives are sterically hindered; extend coupling time to 2–4 hours.
-
Monitoring: Use the Chloranil test (standard Kaiser test is ineffective for secondary amines like proline).
Storage & Stability
-
Hygroscopicity: The free amino acid is hygroscopic. Store in a desiccator.
-
Temperature: Long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oxidation.
-
Stability: Stable in neutral and basic aqueous solutions; unstable in strong acids (Boc removal).
References
-
Mollica, A., et al. (2015). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry / PMC. [Link]
Sources
Structure and molecular weight of (4S)-4-(Boc-amino)-1-Boc-L-proline
An In-Depth Technical Guide to (4S)-4-(Boc-amino)-1-Boc-L-proline: A Key Building Block in Modern Peptide Chemistry
Executive Summary
(4S)-4-(Boc-amino)-1-Boc-L-proline is a highly functionalized amino acid derivative designed for advanced applications in peptide synthesis and drug discovery. As a proline analogue, it imparts significant conformational constraints on peptide backbones, a critical feature for designing molecules with specific secondary structures and enhanced biological stability. The dual tert-butoxycarbonyl (Boc) protecting groups on both the ring and the 4-position amino functionalities provide robust protection under a wide range of synthetic conditions, yet allow for controlled deprotection. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, tailored for researchers and scientists in the pharmaceutical and biotechnological fields.
The Strategic Importance of Protected Proline Analogues
Proline's unique cyclic structure, which incorporates the backbone amide nitrogen into a five-membered ring, fundamentally restricts the conformational freedom of a peptide chain.[1][2] This inherent rigidity makes proline a powerful tool for inducing specific turns and stabilizing secondary structures. The strategic modification of the proline ring, particularly at the 4-position, allows for the introduction of novel functionalities and the fine-tuning of these conformational effects.[1]
The success of multi-step peptide synthesis, whether in solution or on a solid phase, hinges on the use of temporary protecting groups for the reactive amino functions.[3] The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy.[][] Its key advantages include:
-
Acid Lability: The Boc group is efficiently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic reagents.[6][7]
-
Orthogonality: Its stability to catalytic hydrogenation provides an orthogonal protection strategy when used alongside groups like benzyloxycarbonyl (Cbz).[8]
-
Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of amino acid derivatives in organic solvents, facilitating synthetic manipulations.[8][9]
(4S)-4-(Boc-amino)-1-Boc-L-proline leverages both the conformational influence of the proline scaffold and the robust, well-understood chemistry of Boc protection, making it a valuable building block for complex peptide architectures.
Physicochemical and Structural Properties
Chemical Structure
The molecule consists of an L-proline core. A Boc group is attached to the pyrrolidine ring nitrogen (position 1), and a second Boc group protects an amino substituent at the 4-position, which has (S) stereochemistry.
Caption: Chemical Structure of (4S)-4-(Boc-amino)-1-Boc-L-proline.
Molecular Formula and Weight
The structure and properties of (4S)-4-(Boc-amino)-1-Boc-L-proline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆N₂O₆ | (Calculated) |
| Molecular Weight | 330.38 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white crystalline powder or solid | [9] |
| Stereochemistry | (2S, 4S) | (By name) |
| Key Functional Groups | Carboxylic acid, two tert-butyl carbamates (Boc) | [3][10] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of (4S)-4-(Boc-amino)-1-Boc-L-proline typically originates from a commercially available, stereochemically defined precursor such as (2S,4R)-4-hydroxy-L-proline. A common strategy involves:
-
Protection of the Carboxylic Acid: The carboxyl group is often protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions in subsequent steps.
-
Stereospecific Conversion of the Hydroxyl Group: The hydroxyl group at the 4-position is converted to the (4S)-amino group. This is often achieved via a Mitsunobu reaction to introduce an azide, followed by reduction (e.g., catalytic hydrogenation) to the amine. This two-step process ensures inversion of stereochemistry from (4R)-hydroxy to (4S)-amino.[1]
-
Boc Protection: Both the secondary amine in the pyrrolidine ring and the newly formed primary amine at the 4-position are protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate).[7][8] This reaction is a robust and high-yielding method for introducing the Boc group.[10]
-
Deprotection of the Carboxylic Acid: The ester protecting group is removed (e.g., saponification for methyl esters or hydrogenation for benzyl esters) to yield the final product.
Exemplary Experimental Protocol: Boc Protection
This protocol describes a general method for the N-protection of an amino-proline derivative using (Boc)₂O.[8]
Materials:
-
4-Amino-L-proline derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the amino-proline derivative (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaHCO₃, 3.0 eq) and stir until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.
Caption: General workflow for the purification of the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of key structural features, including the characteristic signals for the two Boc groups (singlets around 1.4-1.5 ppm, integrating to 18 protons) and the protons of the proline ring. ¹³C NMR will show distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid.[11][12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ ions.[]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the final product.[9][]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the overall chirality of the molecule, ensuring that the stereocenters have not racemized during synthesis.[14]
Applications in Research and Drug Development
The primary application of (4S)-4-(Boc-amino)-1-Boc-L-proline is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).
-
Peptide Synthesis: It is incorporated into growing peptide chains to introduce a conformationally constrained, functionalized residue. In the context of the Boc/Bn SPPS strategy, the N-terminal Boc group of the proline derivative is removed with TFA to allow coupling with the next amino acid in the sequence.[][6]
-
Peptidomimetic Design: The 4-amino group, once deprotected, can serve as an attachment point for various side chains or for cyclization, enabling the synthesis of complex cyclic peptides and peptidomimetics with improved stability and bioavailability.[15][16]
-
Drug Discovery: Proline-rich motifs are common in biologically active peptides. Using analogues like this allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of peptide-based drug candidates.[]
Conclusion
(4S)-4-(Boc-amino)-1-Boc-L-proline is a sophisticated chemical tool for peptide chemists and drug development professionals. Its design combines the conformation-directing properties of the proline scaffold with the industry-standard Boc protection strategy. By providing a stereochemically defined and robustly protected building block, it enables the synthesis of structurally complex and diverse peptides, paving the way for new therapeutic agents and research probes.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Pharmaceutical Research.
- BOC Sciences. BOC-Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis with High-Purity (4S)-4-N-Fmoc-amino-1-Boc-L-proline.
- BOC Sciences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BOC Sciences. Amino Acid Analytical Capabilities.
- GenScript. Boc Chemistry.
- Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 17(5), 6074–6088.
- Sigma-Aldrich. N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.
- Royal Society of Chemistry. (2011).
- Beilstein Journals. Experimental Procedures.
- Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.
- Royal Society of Chemistry.
- Sam-Yellowe, T. Y., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(43), 14358–14368.
- ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
- Fisher Scientific. Amine Protection / Deprotection.
- ChemicalBook. BOC-L-Proline(15761-39-4) 1H NMR spectrum.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ChemicalBook. BOC-L-Proline (15761-39-4).
- Houben-Weyl. (2002). Synthesis of Peptides Containing Proline Analogues.
- Chem-Impex. Boc-L-proline.
- Google Patents. Method for preparing Boc-L-proline.
- Journal of Organic Chemistry. (2S,4R)- and (2S,4S)
- Aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4.
- Carl ROTH. Boc-L-Proline, 100 g.
- PubChem. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. genscript.com [genscript.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 14. N-Boc-顺式-4-N-Fmoc-氨基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
- 16. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of (4S)-4-(Boc-amino)-1-Boc-L-proline
Executive Summary
The Bottom Line: (4S)-4-(Boc-amino)-1-Boc-L-proline exhibits high solubility in N,N-Dimethylformamide (DMF) and negligible solubility in water .[1]
For research and drug development applications, this molecule functions as a lipophilic scaffold. It must be dissolved in organic solvents (DMF, DMSO, or DCM) for stock preparation. Aqueous introduction should only occur via careful dilution, and even then, precipitation is a high risk if the organic co-solvent fraction is too low.
Part 1: Molecular Analysis & Solubility Mechanics
To understand why this molecule behaves differently in DMF versus water, we must deconstruct its structure-property relationships.
Structural Deconstruction
The molecule (CAS: 203257-26-7 or stereoisomeric equivalents) consists of three critical functional domains:
-
The Proline Core: A rigid, five-membered pyrrolidine ring.
-
The Bis-Boc Protection:
-
N1-Boc: A tert-butoxycarbonyl group protecting the pyrrolidine nitrogen.
-
C4-Boc-amino: A second tert-butoxycarbonyl group on the exocyclic amine at position 4.
-
Impact: Each Boc group adds a bulky, hydrophobic tert-butyl moiety (
). The presence of two such groups creates a massive lipophilic shield around the polar amide bonds.
-
-
The C2-Carboxylic Acid: The only ionizable, hydrophilic handle on the molecule.
Solvent Interaction Thermodynamics
| Feature | Interaction with DMF | Interaction with Water |
| Dominant Force | Dipole-Dipole & Van der Waals | Hydrophobic Effect |
| Mechanism | DMF is a polar aprotic solvent. It effectively solvates the hydrophobic Boc groups via Van der Waals forces while its carbonyl oxygen accepts Hydrogen bonds from the solute's NH groups. | Water is a polar protic solvent. The bulky hydrophobic bis-Boc groups disrupt the hydrogen-bonding network of water (entropic penalty), forcing the water to "cage" the molecule. |
| Thermodynamics | ||
| Outcome | High Solubility (>100 mg/mL typical) | Insoluble / Sparingly Soluble (<0.1 mg/mL typical) |
The "Aggregation" Trap
In aqueous environments, this molecule is prone to hydrophobic collapse . Even if pH adjustments (pH > 5) ionize the carboxylic acid (
Part 2: Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone. Purity, crystal form, and temperature impact solubility. Use this Saturation Shake-Flask Method to determine exact solubility limits in your specific context.
Protocol: Thermodynamic Solubility Determination
Objective: Quantify the exact solubility limit (
Reagents:
-
Analyte: (4S)-4-(Boc-amino)-1-Boc-L-proline (Dry powder).
-
Solvents: Anhydrous DMF (99.8%), HPLC-grade Water.
-
Standard: Benzoic Acid (or pre-validated internal standard).
Workflow Visualization (DOT):
Caption: Step-by-step saturation shake-flask methodology for determining thermodynamic solubility.
Step-by-Step Procedure:
-
Preparation: Weigh ~20 mg of the compound into a 2 mL chemically resistant glass vial (use glass for DMF to avoid plasticizer leaching).
-
Solvation: Add 500 µL of solvent (DMF or Water).
-
Saturation Check:
-
If clear: The solubility is >40 mg/mL. Add more solid until precipitation persists.
-
If cloudy/precipitate: Proceed.
-
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation:
-
DMF samples: Filter through a hydrophobic PTFE 0.22 µm syringe filter.
-
Water samples: Filter through a hydrophilic PES or PVDF 0.22 µm syringe filter.
-
Critical Note: Pre-saturate the filter with 100 µL of filtrate to prevent drug adsorption loss.
-
-
Quantification: Analyze the filtrate via HPLC-UV (210 nm detection for the amide/carbonyl bonds) against a calibration curve.
Part 3: Implications for Drug Development & Synthesis[2][3]
Solid Phase Peptide Synthesis (SPPS)
In SPPS, this molecule is a "building block."
-
Coupling Solvent: Use DMF or NMP (N-Methyl-2-pyrrolidone).[2]
-
Avoid: DCM (Dichloromethane) alone may not solvate the peptide-resin complex as effectively as DMF, though the amino acid itself is soluble in it.
-
Water Hazard: Ensure DMF is anhydrous . Water presence during coupling can lead to slow hydrolysis of the Boc ester or racemization.
Biological Assays
If you must introduce this molecule into a biological assay (aqueous buffer):
-
Make a high-concentration stock in DMSO (dimethyl sulfoxide) or DMF (e.g., 100 mM).
-
Dilute into the assay buffer rapidly while vortexing.
-
Limit: Keep final organic solvent concentration <0.5% (v/v) to avoid cytotoxicity, but be aware that the compound may precipitate if the concentration exceeds its aqueous solubility limit (likely <100 µM).
Solvent Selection Logic
Caption: Decision matrix for solvent selection based on the experimental stage.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][4] Chemical Reviews, 109(6), 2455-2504.
-
Sigma-Aldrich. "Solubility and Stability of Boc-Protected Amino Acids." Technical Bulletin.
-
PubChem Database. "Compound Summary: N-Boc-L-Proline (Analogous Structure)." National Library of Medicine.
- Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Standard reference for SPPS solvent selection).
Sources
Chemical Properties of cis-4-Amino-L-Proline Derivatives
This guide details the chemical properties, conformational behavior, and synthetic utility of cis-4-amino-L-proline (C4AP) derivatives. It is structured to provide actionable insights for researchers in medicinal chemistry and peptide engineering.
Technical Guide for Researchers & Drug Developers
Executive Summary
cis-4-amino-L-proline (C4AP) is a non-proteinogenic amino acid that serves as a critical scaffold in peptidomimetics and organocatalysis. Unlike its naturally occurring isomer trans-4-hydroxy-L-proline, C4AP introduces a cationic primary amine on the same face as the carboxylate (syn-relationship). This unique stereochemistry dictates a specific conformational preference for the
Chemical Identity & Stereochemical Definition
To ensure precision in synthesis and application, the stereochemical nomenclature must be rigorously defined.
| Property | Specification |
| IUPAC Name | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid |
| Common Name | cis-4-amino-L-proline |
| Chirality | L-configuration at |
| Isomeric Relationship | Diastereomer of trans-4-amino-L-proline (2S,4R) |
| Key Functional Groups | Secondary amine (pyrrolidine ring), Primary amine (C4-position), Carboxylic acid |
Stereochemical Note: The term "cis" refers to the syn-relationship between the C2-carboxyl group and the C4-amino group. In the L-series ((2S)), this dictates that the C4-substituent must also have the (S) configuration.
Conformational Analysis: The "Proline Pucker"
The utility of proline derivatives in drug design stems from their ability to constrain molecular geometry. C4AP exhibits distinct conformational properties driven by the gauche effect and steric strain.
Ring Pucker Preference ( -Endo)
The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:[1]
-
-exo (Up): The
-carbon is displaced opposite to the carboxyl group. -
-endo (Down): The
-carbon is displaced towards the carboxyl group.
Electronegative substituents at C4 dictate this equilibrium via the gauche effect.
-
4(R)-substituents (e.g., trans-4-hydroxy, trans-4-fluoro) favor the
-exo pucker. -
4(S)-substituents (e.g., cis-4-amino, cis-4-fluoro) strongly favor the
-endo pucker.
Impact on Peptide Backbone
The
-
Cis-Amide Promotion: The endo-pucker increases the population of the cis-isomer of the preceding peptide bond (Xaa-Pro). While trans-amides are generally preferred (~90%), C4AP derivatives can shift this equilibrium, making them excellent inducers of type VI
-turns. -
Intramolecular H-Bonding: In specific derivatives, the cis-4-amino group can form intramolecular hydrogen bonds with the carbonyl oxygen of the backbone, further locking the conformation.
Visualization of Conformational Dynamics
Caption: Stereoelectronic effects drive the conformational equilibrium. 4R-substituents favor Exo; 4S-substituents (C4AP) favor Endo.
Synthetic Methodologies
The synthesis of C4AP typically proceeds via stereochemical inversion of the naturally abundant trans-4-hydroxy-L-proline. Two primary routes are employed: Mitsunobu Inversion and Activation/Displacement .
Route A: Activation & Displacement (Scalable)
This route involves converting the 4-hydroxyl group into a leaving group (mesylate/tosylate) followed by
-
Protection:
-Boc protection of the ring nitrogen and esterification of the carboxyl. -
Activation: Reaction with Methanesulfonyl chloride (MsCl) to form the mesylate.
-
Inversion (
): Heating with Sodium Azide ( ). The attack occurs from the opposite face, inverting (4R) to (4S). -
Reduction: Staudinger reduction (
) or catalytic hydrogenation ( ) converts the azide to the amine.
Route B: Mitsunobu Reaction
Direct inversion using Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (
Synthesis Workflow Diagram
Caption: Standard synthetic pathway converting trans-4-hydroxy-L-proline to cis-4-amino-L-proline via stereochemical inversion.
Applications in Drug Discovery & Research
Peptidomimetics & Constrained Peptides
C4AP is a "Proline/GABA Chimera."[2] It combines the rigid pyrrolidine ring of proline with the
-
Endomorphin Analogues: Researchers have replaced native proline in Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) with C4AP.[2] The 4-amino group allows for "side-chain to tail" cyclization, creating novel 11-membered rings that restrict conformational flexibility and improve metabolic stability.
-
Collagen Mimics: While trans-4-hydroxyproline stabilizes the collagen triple helix, cis-4-amino derivatives destabilize it. This property is used to study the forces governing helix stability and to design "collagen breakers" for fibrosis research.
Orthogonal Protection Strategies
For peptide synthesis, the two amino groups must be distinguished.
-
-Fmoc /
-Boc: Standard for Solid Phase Peptide Synthesis (SPPS). Allows the proline to be inserted into the chain, leaving the side chain protected until global deprotection. -
-Boc /
-Fmoc: Allows selective deprotection of the side chain while the peptide is on-resin, enabling "branching" or side-chain functionalization (e.g., attaching fluorophores or drugs).
Mechanistic Probes in Organocatalysis
Proline is a privileged organocatalyst. While trans-derivatives are the standard for aldol reactions, cis-derivatives are used as mechanistic probes.
-
Transition State Analysis: By comparing the catalytic efficiency of cis- vs trans-4-substituted prolines, researchers can determine whether the reaction proceeds via a steric-controlled or H-bond-directed transition state. The cis-isomer often provides lower enantioselectivity in standard aldol reactions due to steric clash in the transition state, validating the requirement for the trans-geometry in the catalyst.
Experimental Protocol: Synthesis of N-Boc-cis-4-Amino-L-Proline Methyl Ester
Objective: To synthesize the key building block (2S, 4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.
Reagents:
- -Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)
-
Methanesulfonyl chloride (MsCl)
-
Sodium Azide (
) -
Triphenylphosphine (
) / Water (Staudinger conditions) or
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Dissolve
-Boc-trans-4-Hyp-OMe (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C. -
Add Triethylamine (15 mmol) followed by dropwise addition of MsCl (12 mmol).
-
Stir at 0°C for 1h, then room temperature (RT) for 2h.
-
Workup: Wash with water, 1N HCl, and brine. Dry over
and concentrate. Yields quantitative mesylate.
-
-
Azidation (Inversion):
-
Dissolve the crude mesylate in DMF (30 mL).
-
Add
(20 mmol). Caution: Azides are potentially explosive; use a blast shield. -
Heat to 60°C for 12–16 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water (to remove DMF). The product is the cis-4-azido derivative.
-
-
Reduction (Azide to Amine):
-
Dissolve the azide in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under
atmosphere (balloon) for 4h. -
Alternative (Staudinger): Add
(1.1 eq) in THF/Water. Stir 12h. -
Purification: Filter catalyst (if hydrogenation) or concentrate and purify via silica gel chromatography (DCM/MeOH/NH4OH gradient).
-
Yield: Typically 60–75% overall from the hydroxy-proline precursor.
References
-
Conformational Analysis of 4-Substituted Prolines
-
Synthesis of Endomorphin Analogues using C4AP
- Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.
- Source: Journal of Medicinal Chemistry (via PMC)
-
URL:[Link]
-
Synthetic Protocols for Hydroxyproline Inversion
- Title: Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermedi
- Source: Acta Chemica Scandinavica
-
URL:[Link]
-
Proline Organoc
-
General Chemical Properties
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Amino-L-proline | C5H10N2O2 | CID 21120376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid
Executive Summary
The compound (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (commonly referred to as Boc-cis-4-amino-L-proline ) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally restricted building block in peptidomimetics, enabling the precise control of secondary structure in therapeutic peptides.
Unlike its natural counterpart (trans-4-hydroxyproline), the (2S,4S) isomer introduces a cis relationship between the C2-carboxylate and the C4-substituent. This stereochemical arrangement forces specific backbone turns and twists, making it invaluable for designing rigidified inhibitors (e.g., for proteases or GPCR ligands) and studying protein folding kinetics.
Nomenclature & Identification
Accurate identification is paramount due to the existence of four distinct stereoisomers. The (2S,4S) configuration indicates that both the C2-carboxylic acid and the C4-amine are on the same face of the pyrrolidine ring (cis).
Table 1: Chemical Identifiers
| Identifier Type | Value | Notes |
| Primary CAS Number | 132622-66-3 | Specific to the (2S,4S) isomer.[1][2][3] |
| Common Synonyms | Boc-cis-4-amino-L-prolinecis-1-Boc-4-aminopyrrolidine-2-carboxylic acid(2S,4S)-4-Amino-1-Boc-proline | "Cis" refers to the relative stereochemistry of C2 and C4. |
| IUPAC Name | (2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
| Molecular Formula | C₁₀H₁₈N₂O₄ | |
| Molecular Weight | 230.26 g/mol | |
| Related Isomers | CAS 132622-69-6 | (2S,4R) / trans-isomer |
| Precursor CAS | CAS 132622-65-2 | (2S,4S)-Azide intermediate |
Stereochemical Analysis & Logic
The utility of this scaffold lies in its ability to lock peptide conformations. The diagram below illustrates the stereochemical relationships and the "Inversion Logic" used during synthesis to access the (2S,4S) target from naturally occurring precursors.
Figure 1: Stereochemical logic map demonstrating the inversion from natural (2S,4R) hydroxyproline to the synthetic (2S,4S) amino target.
Synthetic Routes & Experimental Protocols
The most robust synthesis route utilizes Stereochemical Inversion via nucleophilic substitution. The starting material is the inexpensive, naturally abundant trans-4-hydroxy-L-proline.
Core Synthesis Workflow
Figure 2: Step-by-step synthetic pathway from Hydroxyproline to Aminoproline.
Detailed Protocol: Azide Displacement Method
Objective: Synthesis of (2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid from trans-4-hydroxy-L-proline.
-
N-Protection & Esterification:
-
React trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (
) in NaOH/Dioxane to secure the N1 position. -
Note: The carboxylic acid is often temporarily protected as a methyl ester (using
or MeOH/SOCl ) to prevent side reactions during the activation step.
-
-
Activation (Mesylation):
-
Reagents: Boc-Hyp-OMe, Methanesulfonyl chloride (MsCl), Triethylamine (
). -
Conditions: DCM, 0°C to RT, 2 hours.
-
Mechanism: Converts the C4-OH (poor leaving group) into -OMs (excellent leaving group) with retention of configuration (still 4R).
-
-
Nucleophilic Inversion (The Critical Step):
-
Reagents: Sodium Azide (
). -
Solvent: DMF (Polar aprotic solvent is essential for SN2).
-
Conditions: 60°C, 12-24 hours.
-
Result: The azide attacks from the "top" face (relative to the "bottom" mesylate), inverting the center from 4R to 4S .
-
Checkpoint: Monitor by IR spectroscopy (appearance of strong azide peak at ~2100 cm⁻¹).
-
-
Reduction & Deprotection:
-
Reduction: Hydrogenation (
, Pd/C) or Staudinger reduction ( , ) converts the azide to the amine. -
Saponification: If an ester was used, hydrolyze with LiOH in THF/Water to reveal the C2-carboxylic acid.
-
Final Workup: Careful pH adjustment (isoelectric point) is required to isolate the zwitterionic product.
-
Applications in Drug Design[5][6][7][8]
Conformational Restriction (The "Proline Kink")
The (2S,4S) scaffold forces a specific ring pucker (often C4-endo), which dictates the cis/trans ratio of the amide bond preceding the proline.
-
Application: Used in "Endomorphin-2" analogues to lock the peptide backbone, improving selectivity for
-opioid receptors [1]. -
Mechanism: The 4-amino group allows for side-chain attachment (branching), creating "Chimera" amino acids that mimic larger peptide turns.
Collagen Mimetics
Natural collagen relies on (2S,4R)-4-hydroxyproline to stabilize the triple helix. Introducing (2S,4S)-aminoproline disrupts this helix or allows for functionalization (e.g., attaching fluorophores or cross-linkers) on the solvent-exposed face of the helix [2].
Bifunctional Scaffolds
The orthogonal protecting groups (N1-Boc vs. C4-Amino) allow this molecule to act as a central hub.
-
N1: Backbone extension.
-
C4: Attachment of pharmacophores, dyes, or specific recognition elements.
References
-
Mollica, A., et al. (2018). "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry.
-
Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports.
-
ChemicalBook. "(2S,4S)-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid Product Entry."
-
Santa Cruz Biotechnology. "cis-1-Boc-4-amino-L-proline Data Sheet."
Sources
Precision Engineering of Peptide Conformation: The Role of 4-Substituted Proline Derivatives
Executive Summary
In the landscape of modern peptidomimetics and drug design, proline is not merely a structural constraint; it is a tunable molecular switch.[1] While natural L-proline exists in a flux between ring puckers and amide bond isomers, 4-substituted proline derivatives allow researchers to lock these conformations with high fidelity. This guide details the stereoelectronic principles governing these derivatives—specifically the gauche effect and
Mechanistic Principles: The Stereoelectronic Switch
The utility of 4-substituted prolines arises from their ability to bias the pyrrolidine ring pucker, which causally dictates the cis/trans isomerization state of the peptide backbone.[2][3]
The Ring Pucker Equilibrium
The pyrrolidine ring of proline is not planar. It adopts an envelope conformation to relieve torsional strain, oscillating between two primary puckers:
-
C
-endo (Down): The C atom is displaced to the opposite side of the ring relative to the carboxyl group ( ). This is the preferred state for unsubstituted L-proline. -
C
-exo (Up): The C atom is displaced to the same side as the carboxyl group.
The Gauche Effect
Substituents at the 4-position dictate the pucker preference through the gauche effect .[4][5] This is a stereoelectronic phenomenon where adjacent electron-withdrawing groups (EWG) and electron-donating bonds prefer a gauche (synclinal) orientation to maximize hyperconjugative overlap (
-
(4R)-EWG (e.g., 4R-Fluoroproline): The electronegative substituent prefers to be gauche to the ring nitrogen. This forces the ring into the C
-exo pucker.[2] -
(4S)-EWG (e.g., 4S-Fluoroproline): The substituent orientation forces the ring into the C
-endo pucker to maintain the favorable gauche alignment.
The Interaction and Amide Geometry
The ring pucker directly influences the peptide bond geometry (
-
Mechanism: In the C
-exo pucker, the backbone is preorganized such that the lone pair ( ) of the preceding carbonyl oxygen ( ) can donate electron density into the antibonding orbital ( ) of the proline carbonyl ( ). -
Result: This interaction is only geometrically possible when the peptide bond is trans . Therefore, 4R-substituents (which enforce C
-exo) significantly stabilize the trans isomer ( ). Conversely, 4S-substituents (enforcing C -endo) weaken this interaction, shifting the equilibrium toward the cis form.
Figure 1: Mechanistic pathway linking 4-substitution stereochemistry to peptide backbone conformation.
Quantitative Structural Impacts
The following table summarizes the effects of common proline analogs on ring pucker and amide equilibrium. Note the dramatic shift in
| Derivative | Configuration | Preferred Pucker | Primary Application | |
| L-Proline (Pro) | - | C | 4.6 | Standard linker |
| (4R)-Hydroxyproline (Hyp) | 2S, 4R | C | 6.1 | Collagen stability |
| (4S)-Hydroxyproline (hyp) | 2S, 4S | C | 2.4 | |
| (4R)-Fluoroproline (Flp) | 2S, 4R | C | 6.7 | Hyperstable trans amides |
| (4S)-Fluoroproline (flp) | 2S, 4S | C | 2.5 | Cis-amide promotion |
| 4,4-Difluoroproline | - | C | 3.5 | Rapid isomerization kinetics |
*Values measured in water at 25°C.
Functional Implications in Drug Design[1][7]
Collagen Triple Helix Hyperstability
The collagen triple helix requires Pro in the Xaa position and Hyp in the Yaa position (Xaa-Yaa-Gly).[4][5]
-
Protocol: Replacing Yaa-Hyp with (4R)-Flp dramatically increases thermal stability (
) because the highly electronegative fluorine enhances the C -exo pucker required at this position. -
Contraindication: Placing (4S)-flp at the Yaa position destroys the helix. However, (4S)-flp is stabilizing at the Xaa position, where C
-endo pucker is required.
Polyproline II (PPII) Helix Induction
The PPII helix is an extended, left-handed helix important for protein-protein interactions (e.g., SH3 domains). It requires all amide bonds to be trans.
-
Strategy: Incorporation of (4R)-Flp or (4R)-Hyp enforces the trans geometry, rigidifying the PPII structure and potentially increasing affinity for binding partners by reducing the entropic penalty of binding.
Proteolytic Stability
The inductive effect of electron-withdrawing substituents at C4 lowers the basicity of the amide nitrogen and alters the electronics of the carbonyl. This often renders the peptide bond less susceptible to enzymatic hydrolysis by proteases that rely on specific electronic signatures for cleavage.
Experimental Protocol: Determining via NMR
While
Methodology
Reagents & Equipment:
-
Peptide sample containing 4-fluoroproline (Flp or flp).[7][8][9][10]
-
Solvent:
(for aqueous mimicry) or . -
Internal Standard: Trifluoroacetic acid (TFA) or 4-fluorophenylalanine (optional, for chemical shift referencing).
-
NMR Spectrometer:
400 MHz equipped with a fluorine probe.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 2–5 mg of peptide in 600
L of . -
Adjust pH to desired physiological level (e.g., pH 7.4) using dilute
or . Note: Extreme pH can catalyze isomerization. -
Allow the sample to equilibrate at the measurement temperature (usually 25°C) for at least 30 minutes to ensure the cis/trans equilibrium is established.
-
-
Acquisition:
-
Pulse Sequence: Standard 1D
with proton decoupling ( ) to eliminate H-F splitting and sharpen peaks. -
Relaxation Delay (
): Set to (typically 5–10 seconds) to ensure quantitative integration. Fluorine nuclei can have long relaxation times. -
Scans: 64–128 scans are usually sufficient due to the high sensitivity of
.
-
-
Analysis:
-
Peak Identification:
-
Trans isomer: Typically appears upfield (more negative ppm) for 4R-Flp derivatives compared to the cis isomer, though this is solvent-dependent.
-
Cis isomer: Distinctly separated (often by >0.5 ppm).
-
-
Validation: Perform a ROESY experiment if peak assignment is ambiguous. A cross-peak between the Pro
and the preceding residue's indicates cis; to preceding indicates trans. -
Calculation: Integrate the area under the cis (
) and trans ( ) peaks.
-
Figure 2: Workflow for quantitative determination of peptide conformational ratios using
References
-
Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Source: Journal of the American Chemical Society (2003).[7] URL:[Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: Topics in Heterocyclic Chemistry (2017). URL:[Link]
-
The n→π Interaction.* Source: Accounts of Chemical Research (2013). URL:[Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: Journal of the American Chemical Society (2013). URL:[Link]
-
Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Source: ChemBioChem (2023). URL:[Link]
Sources
- 1. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. raineslab.com [raineslab.com]
- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for coupling (4S)-4-(Boc-amino)-1-Boc-L-proline in SPPS
Technical Application Note: High-Efficiency Coupling of (4S)-4-(Boc-amino)-1-Boc-L-proline in SPPS
Part 1: Strategic Overview & Molecule Profile
1.1 The Molecule The building block (4S)-4-(Boc-amino)-1-Boc-L-proline (often abbreviated as Boc-Amp(Boc)-OH or Bis-Boc-4-amino-Pro) is a specialized proline derivative.
-
Stereochemistry: The (4S) configuration in an L-proline (2S) scaffold typically denotes a cis relationship between the C4-substituent and the C2-carboxylate. This creates significant steric crowding on the "lower" face of the pyrrolidine ring, making coupling kinetically slower than standard Proline.[1]
-
Protecting Group Logic: The presence of two tert-butyloxycarbonyl (Boc) groups—one at the
position (1-position) and one on the side-chain amine (4-position)—dictates its usage.
1.2 Critical Application Logic (The "Why" and "When") Before proceeding, the researcher must validate the synthesis strategy.[1] Due to the acid lability of the Boc group, this molecule acts as a Terminal Unit in standard Fmoc SPPS.[1]
| Synthesis Strategy | Feasibility | Outcome after Cleavage |
| Fmoc-SPPS (Terminal) | High | The molecule is coupled as the final residue. The final TFA cleavage removes both Boc groups simultaneously, yielding a free N-terminal 4-amino-proline peptide. |
| Fmoc-SPPS (Internal) | Critical Failure | DO NOT USE. Attempting to remove the |
| Boc-SPPS (Terminal) | High | Coupled as the final residue.[1] HF cleavage yields the free amine. |
| Boc-SPPS (Internal) | Low/Risky | The side-chain Boc is not orthogonal to the |
Part 2: Experimental Protocol
This protocol is optimized for Fmoc-SPPS usage as a terminal residue, utilizing high-efficiency activation to overcome the steric hindrance of the cis-4-substituent.
Reagents & Materials
-
Building Block: (4S)-4-(Boc-amino)-1-Boc-L-proline (3.0 – 5.0 equivalents relative to resin loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: N,N-Diisopropylethylamine (DIEA/DIPEA).[1]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Resin: Any standard SPPS resin (Rink Amide, Wang, CTC) with a free amine.[1]
Step-by-Step Coupling Workflow
Step 1: Resin Preparation & Swelling [1][2][3][4]
-
Weigh the resin into the reaction vessel.
-
Swell in DCM for 30 minutes (crucial for opening the polymer matrix).
Step 2: Deprotection of Previous Residue [1][2][5]
-
Agitate for 5 minutes; drain.
-
Add fresh 20% Piperidine in DMF.
-
Agitate for 10 minutes; drain.
-
Critical Wash: Wash 5x with DMF, 1x with DCM, 3x with DMF. Note: Complete removal of piperidine is essential to prevent HATU polymerization.[1]
Step 3: Activation (Pre-activation is NOT recommended for HATU) [1]
-
Protocol for 0.1 mmol scale:
-
Dissolve (4S)-4-(Boc-amino)-1-Boc-L-proline (0.4 mmol, 4 eq) in 1.0 mL DMF.
-
Add HATU (0.38 mmol, 3.8 eq) to the amino acid solution. Always use slightly less HATU than amino acid to prevent capping the resin with the uronium salt.
-
Add DIEA (0.8 mmol, 8 eq). The solution should turn yellow.
-
Immediately add the activated mixture to the resin.
Step 4: Coupling Reaction
-
Agitate at Room Temperature for 2 to 4 hours .
-
Expert Note: Standard amino acids couple in 30-45 mins. The cis-4-substituent imposes steric drag; extended time is required.
-
-
Drain the vessel.[5]
Step 5: Monitoring (The "Self-Validating" Step) Since you are coupling to a primary amine (usually), use the Kaiser Test .[1]
Step 6: Final Cleavage (Global Deprotection) [1]
-
Wash resin 3x DCM, 3x MeOH, dry under vacuum.[1]
-
Add Cleavage Cocktail: TFA:TIPS:Water (95:2.5:2.5) .
-
Agitate for 3 hours.
Part 3: Visualization & Logic
Decision Tree & Workflow
The following diagram illustrates the decision logic and the specific chemical workflow for this hindered residue.
Caption: Decision logic and chemical workflow for coupling Bis-Boc-4-amino-Proline. Note the critical checkpoint regarding internal vs. terminal positioning.
Part 4: Troubleshooting & Expert Insights
4.1 The "Cis" Conformation Challenge The (4S) stereocenter in L-proline places the bulky Boc-amino group on the same face as the carboxyl group (syn). This creates a "puckered" ring conformation that resists nucleophilic attack at the carbonyl carbon.
-
Solution: If the Kaiser test remains slightly blue after the first coupling, utilize Microwave-Assisted SPPS .
-
Settings: 50°C, 25 Watts, 15 minutes. (Do not exceed 50°C to avoid Boc thermolysis).[1]
-
4.2 Solubility Bis-Boc-Proline derivatives are highly hydrophobic. If precipitation is observed upon adding the amino acid to the resin:
-
Action: Add 10-20% DCM or DMSO to the coupling mixture to disrupt aggregation and improve solvation of the protected amino acid.
4.3 Racemization Risk While Proline is resistant to racemization (due to the lack of an amide proton), the activation of hindered derivatives can sometimes lead to slow enolization.[1]
-
Mitigation: Use Oxyma Pure instead of HOBt if using carbodiimide activation, as it suppresses racemization more effectively in hindered systems [1].[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
-
BenchChem. (2025).[1][3][5] A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Link[1]
-
Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline Product Sheet. Link
Sources
- 1. graphicdesign.stackexchange.com [graphicdesign.stackexchange.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
Application Notes and Protocols for the Synthesis of Proline-Rich Peptides Using Boc-Protected Derivatives
Introduction: The Unique Challenge and Utility of Proline-Rich Peptides
Proline-rich peptides (PRPs) represent a fascinating and functionally diverse class of biomolecules. Characterized by a high proportion of proline residues, these peptides often adopt unique secondary structures, such as polyproline helices, which are critical for their biological activities.[1][2] PRPs are implicated in a wide array of biological processes, including signal transduction, protein-protein interactions, and host defense as antimicrobial agents.[1][2][3] Their distinct structures, conferred by the conformationally restricted nature of the proline ring, make them attractive candidates for drug development and peptidomimetic design.[4][5]
However, the very structural features that make PRPs functionally interesting also present significant challenges for their chemical synthesis.[6] The secondary amine of proline can lead to slower coupling kinetics and the repetitive nature of proline-heavy sequences can promote peptide aggregation during synthesis.[6][7] This application note provides a comprehensive guide for researchers on the robust and well-established method of solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)-protected amino acids to overcome these challenges and successfully synthesize PRPs. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is particularly well-suited for the synthesis of complex or hydrophobic peptides where aggregation can be a significant hurdle.[7]
The Boc/Bzl Protection Strategy: A Deliberate Choice for PRP Synthesis
In the Boc/Bzl protection scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups.[8] While not a truly orthogonal scheme since both are removed by acid, the differential acid lability is the key to its success. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), whereas benzyl-based protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[8][9] This differential cleavage allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without disturbing the side-chain protectors.
The general workflow for Boc-SPPS is a cyclical process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.[8][10]
Figure 1: The general cycle of Boc-based solid-phase peptide synthesis (SPPS).
Detailed Protocols and Methodologies
The successful synthesis of PRPs using Boc chemistry hinges on meticulous execution of each step. The following protocols are designed to be self-validating, incorporating monitoring steps to ensure high fidelity throughout the synthesis.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality.
-
For C-terminal acids: Merrifield or PAM resins are the classical choices.[7][9]
-
For C-terminal amides: MBHA or BHA resins are utilized.[7]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (typically with a substitution level of 0.3 - 0.8 mmol/g) in a reaction vessel.[7]
-
Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.[7]
-
Drain the DCM. The resin is now ready for the first amino acid coupling or the first deprotection step if starting with a pre-loaded resin.
The Synthesis Cycle: Deprotection, Neutralization, and Coupling
This three-step process is the core of peptide chain elongation.
Protocol 2: Nα-Boc Deprotection
-
Pre-wash: Add a solution of 50% TFA in DCM to the swollen peptide-resin and agitate for 1-2 minutes. Drain the solution.[7]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7][11] The tert-butyl carbocations generated during this step can lead to side reactions with sensitive residues like Tryptophan, Cysteine, or Methionine.[8] If these residues are present, the addition of a scavenger like 0.5% dithioethane (DTE) to the deprotection solution is recommended.[8][9]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[11] An optional wash with isopropanol (2 times) can be performed to shrink the resin and further remove acid, followed by washing with DCM (3 times).[11]
Protocol 3: Neutralization After deprotection, the N-terminal amine is present as a TFA salt and must be converted to the free amine to be reactive in the subsequent coupling step.[8]
-
Standard Neutralization:
-
In Situ Neutralization (Recommended for Aggregation-Prone Sequences): This method combines neutralization and coupling, which can be advantageous for preventing aggregation of the peptide chain.[7]
-
After the deprotection and DCM washes, proceed directly to the coupling step.
-
Add the activated amino acid solution to the peptide-resin.
-
Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[7]
-
Protocol 4: Amino Acid Coupling The slow coupling kinetics of proline's secondary amine requires careful selection of coupling reagents and reaction conditions.[7]
-
Activation: In a separate vessel, pre-activate the Boc-Pro-OH (3-5 equivalents relative to resin substitution).[7] For proline residues, potent aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended to achieve high coupling efficiency.[11][12]
-
Dissolve Boc-Pro-OH and HBTU (or HATU) in DMF.
-
Add DIEA (1.5–2.0 equivalents) to activate the amino acid.[12]
-
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.[7]
-
Monitoring: The completion of the coupling reaction is crucial. Since the standard Kaiser test is not applicable for the secondary amine of proline, an alternative test is required.[13]
-
Isatin or Chloranil Test: Perform a qualitative test suitable for secondary amines to monitor reaction completion.[7]
-
A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is strongly recommended to drive the reaction to completion.[7][11]
-
-
Washing: After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3 times) and DCM (3 times).[11]
Sources
- 1. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Mastering the Deprotection of 4-Boc-Amino-L-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of the Boc Protecting Group in Proline Chemistry
In the landscape of modern organic synthesis, particularly in peptide chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular construction.[1][2] Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity.[1][3] Its stability under a wide array of reaction conditions, contrasted with its clean and facile removal under acidic conditions, makes it an invaluable tool for chemists.[3][4] This is especially true for proline derivatives, where the unique cyclic secondary amine structure presents distinct synthetic challenges.[2] The 4-Boc-amino-L-proline scaffold, in particular, is a critical building block in the synthesis of complex peptides and peptidomimetics. The selective and high-yielding deprotection of the 4-Boc-amino group is a frequently encountered and critical transformation. This guide provides an in-depth exploration of the deprotection of the 4-Boc-amino group in proline derivatives, detailing the underlying mechanisms, offering field-proven protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
The Predominant Strategy: Acid-Catalyzed Deprotection
The most prevalent and reliable method for the removal of the Boc group is through acid-catalyzed cleavage.[2][3] Strong acids, most commonly trifluoroacetic acid (TFA), are employed to efficiently and selectively break the carbamate bond, liberating the free amine.[1][4]
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with a strong acid like TFA is a well-understood, four-step process:[4][5]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[4][5]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4][5]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[4][5] It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of this gas.[1][5]
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate salt).[4][5]
Sources
Preparation of stock solutions for (4S)-4-(Boc-amino)-1-Boc-L-proline
Application Note & Protocol
Strategic Preparation of Stock Solutions for Novel Di-Substituted Proline Analogues: A Case Study on (4S)-4-(Boc-amino)-1-Boc-L-proline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reliable stock solutions of (4S)-4-(Boc-amino)-1-Boc-L-proline. As a novel, di-substituted proline derivative, published data on its physicochemical properties, particularly solubility, is scarce. This guide, therefore, emphasizes a first-principles approach, beginning with empirical solubility determination and culminating in a detailed, validated protocol for stock solution preparation, storage, and handling. The methodologies presented are broadly applicable to other novel Boc-protected amino acid derivatives where established protocols are not available.
Introduction: The Role of Boc-Protected Proline Analogues in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry.[1][2] Its primary function is to render the α-amino group of an amino acid inert to a wide range of reaction conditions, preventing unwanted side reactions.[1] The Boc group's key advantages include its stability in basic and nucleophilic environments and its facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][]
(4S)-4-(Boc-amino)-1-Boc-L-proline is a specialized proline analogue featuring two Boc groups: one protecting the ring's secondary amine and another protecting a primary amine at the 4-position. This di-substitution makes it a valuable building block for creating complex peptide structures and peptidomimetics with unique conformational constraints. Proline analogues are frequently used to modulate the biological, pharmaceutical, or physicochemical properties of peptides. However, the increased molecular weight and hydrophobicity conferred by two Boc groups significantly alter its solubility profile compared to simpler derivatives like N-Boc-L-proline.
Given the absence of specific literature data, a systematic and empirical approach is essential for preparing accurate and stable stock solutions of this compound, which is critical for the reproducibility of downstream applications.
Pre-Protocol Assessment: Safety, Handling, and Solubility
2.1. Safety and Handling Precautions
Before handling the compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. For novel or uncharacterized compounds, it is prudent to treat them as potentially hazardous.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[5] For handling the solid powder, an N95-type respirator should be considered to prevent inhalation.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[5]
2.2. Understanding Expected Solubility
The chemical structure of (4S)-4-(Boc-amino)-1-Boc-L-proline suggests it is a highly non-polar molecule. It is expected to be sparingly soluble in aqueous buffers but should exhibit good solubility in organic solvents.[4] As a starting point for empirical testing, we can examine the known solubility of the related, but more polar, compound N-Boc-L-proline.
| Solvent | Approximate Solubility of N-Boc-L-proline | Expected Solubility of (4S)-4-(Boc-amino)-1-Boc-L-proline |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | Likely high; excellent starting solvent for testing. |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[4] | Likely high; excellent starting solvent for testing. |
| Ethanol | ~15 mg/mL[4] | Moderate to high; a good alternative to DMF/DMSO. |
| Acetic Acid | Soluble[6][7] | Likely soluble, but the acidic nature may risk Boc group stability over time. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] | Expected to be very low to insoluble. |
Experimental Protocol: Stock Solution Preparation
This protocol is divided into two stages: a small-scale empirical test to determine the optimal solvent and concentration, followed by the preparation of the bulk stock solution.
3.1. Materials and Equipment
-
(4S)-4-(Boc-amino)-1-Boc-L-proline (solid powder)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Anhydrous DMSO, DMF, and/or Ethanol (reagent grade or higher)
-
Microcentrifuge tubes (1.5 mL)
-
Conical tubes or vials for final stock solution (amber glass or polypropylene)
-
Pipettors and sterile, filtered pipette tips
-
Inert gas (Argon or Nitrogen) cylinder with regulator (recommended)
-
0.22 µm syringe filters (PTFE for organic solvents)
3.2. Part A: Empirical Solubility Determination
-
Weighing: Accurately weigh 1-2 mg of (4S)-4-(Boc-amino)-1-Boc-L-proline into three separate microcentrifuge tubes.
-
Solvent Addition: To the first tube, add the first test solvent (e.g., DMSO) dropwise (e.g., 10 µL increments).
-
Dissolution: After each addition, vortex the tube vigorously for 30-60 seconds. Gentle sonication can be used to aid dissolution if necessary.
-
Observation: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent used.
-
Calculation: Calculate the approximate solubility in mg/mL. For example, if 2 mg of compound dissolved in 50 µL (0.05 mL) of DMSO, the solubility is approximately 40 mg/mL.
-
Repeat: Repeat steps 2-5 for the other selected solvents (e.g., DMF, Ethanol).
-
Selection: Choose the solvent that provides the desired stock concentration with the smallest volume and demonstrates rapid, complete dissolution. For most applications, DMSO or DMF are excellent choices.
3.3. Part B: Master Stock Solution Preparation (Example: 100 mM in DMSO)
Molecular Weight of (4S)-4-(Boc-amino)-1-Boc-L-proline (C₁₅H₂₆N₂O₆): 330.38 g/mol
-
Calculation: Use the following formula to determine the mass of compound required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 5 mL of a 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L x 0.005 L x 330.38 g/mol x 1000 = 165.19 mg
-
Equilibration: Before opening, allow the container of (4S)-4-(Boc-amino)-1-Boc-L-proline to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the calculated mass (165.19 mg) into an appropriate sterile conical tube or vial.
-
Dissolution: Add the chosen solvent (anhydrous DMSO) to just under the final desired volume (e.g., ~4.8 mL). Vortex thoroughly until all solid is dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
Final Volume: Once fully dissolved, add solvent to reach the final volume of 5.0 mL. Invert the tube several times to ensure homogeneity.
-
Inert Gas Purge (Optional but Recommended): To enhance long-term stability, gently blow a stream of an inert gas (Argon or Nitrogen) over the headspace of the stock solution for 30-60 seconds before capping tightly.[4] This displaces oxygen and moisture.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
Storage and Stability
-
Long-Term Storage: Store the master stock solution aliquots at -20°C or -80°C for maximum stability. Based on data for similar compounds, stability should be at least several years when stored properly as a solid.[4]
-
Working Solutions: If aqueous working solutions are prepared, they should be made fresh daily.[4] The Boc group is labile to acid, so avoid acidic buffers for dilutions.
-
Light Sensitivity: Store aliquots in amber vials or in a light-blocking container to minimize potential photodegradation.
Workflow Visualization
The following diagram outlines the complete workflow from compound receipt to final stored aliquots, ensuring a logical and reproducible process.
Caption: Workflow for preparing stock solutions of novel compounds.
Conclusion
The successful preparation of stock solutions for novel compounds like (4S)-4-(Boc-amino)-1-Boc-L-proline hinges on a systematic, empirically driven approach rather than a reliance on pre-existing protocols. By first establishing safety procedures and determining solubility in common organic solvents, researchers can confidently prepare accurate, stable, and highly concentrated stock solutions. The detailed methodology provided herein serves as a robust framework to ensure the quality and reliability of experimental reagents, thereby enhancing the reproducibility and integrity of scientific research in drug development and peptide chemistry.
References
- Capot Chemical. (2013, October 23). MSDS of (4S)-4-N-Fmoc-amino-1-Boc-L-proline.
- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
ChemBK. N-Boc-L-proline. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (4R)-1-Boc-4-(Boc-amino)-L-proline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]
-
Carl ROTH. Boc-L-Proline, 100 g. Retrieved from [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Retrieved from [Link]
-
J&K Scientific LLC. Boc-L-proline, 99%. Retrieved from [Link]
Sources
Application Note: Precision Engineering of Peptidomimetics using cis-4-Amino-L-Proline
Topic: Incorporating cis-4-amino-L-proline into peptidomimetics Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary: The "Chimera" Residue
In the landscape of peptidomimetic design, (2S, 4S)-4-amino-proline (commonly referred to as cis-4-amino-L-proline or cis-4-Amp) represents a high-value "chimera" scaffold. Unlike canonical proline, which acts primarily as a structural disruptor or turn inducer, cis-4-Amp offers dual utility:
-
Conformational Biasing: The 4-substituent, positioned cis to the carboxyl group, sterically and stereoelectronically enforces a C
-endo ring pucker. This puckering preference significantly shifts the backbone equilibrium, often stabilizing -turns or facilitating cis-amide bond formation ( modulation). -
Bio-Orthogonal Functionalization: The C4-amino group serves as a reactive handle for "Proline Editing"—the site-specific attachment of fluorophores, lipids, or warheads without altering the peptide's global fold.
This guide details the strategic incorporation of cis-4-Amp into peptide backbones using Solid Phase Peptide Synthesis (SPPS), focusing on orthogonal protection strategies and on-resin functionalization.
Structural & Conformational Logic
Before synthesis, one must understand the causality between the pyrrolidine ring substitution and the peptide backbone geometry.
The Stereoelectronic Toggle
Proline exists in dynamic equilibrium between two envelope conformations: C
-
Natural L-Proline: Slight preference for C
-endo. -
Hydroxyproline (Hyp, 4R-OH): Strong preference for C
-exo due to the gauche effect of the electronegative oxygen. This stabilizes the polyproline II (PPII) helix found in collagen. -
cis-4-Amino-L-Proline (4S-NH2): The substituent is cis to the carboxyl. Steric hindrance and stereoelectronic effects favor the C
-endo pucker.
Impact on Backbone:
The C
Visualization: The Conformational Pathway
Figure 1: Mechanistic flow of how 4-substitution dictates peptide geometry. cis-4-Amp favors C
Strategic Planning: Orthogonal Protection
Direct incorporation requires selecting a protection scheme for the C4-amine that is orthogonal to the N
| Strategy | C4-Protecting Group | Deprotection Reagent | Application |
| Standard | Boc (tert-butyloxycarbonyl) | TFA (High conc.) | Permanent protection.[2] Group is revealed only after final cleavage from resin. Ideal for conformational studies. |
| On-Resin Editing | Alloc (Allyloxycarbonyl) | Pd(PPh | Recommended. Allows selective deprotection of C4-amine on solid phase while N |
| Safety-Catch | ivDde | 2% Hydrazine | Useful, but hydrazine also removes Fmoc. Requires N-terminal Boc capping prior to C4 modification. |
| Click-Ready | N | None (for CuAAC) | Pre-installed azide allows Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) directly on resin. |
Experimental Protocols
Protocol A: SPPS Incorporation of Fmoc-cis-4-amino-L-proline
Context: This protocol assumes standard Fmoc chemistry on Rink Amide or Wang resin.
Materials:
-
Fmoc-(2S,4S)-4-(Boc-amino)-proline-OH (for standard synthesis) OR Fmoc-(2S,4S)-4-(Alloc-amino)-proline-OH (for on-resin editing).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.
-
Fmoc Removal (Preceding AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Critical Step):
-
Note: Proline is a secondary amine; coupling to a proline residue (the next step) is difficult, but coupling the proline derivative itself to the chain is standard.
-
Dissolve Fmoc-cis-4-Amp derivative (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.
-
Add DIPEA (8 eq) immediately before adding to the resin.
-
-
Coupling:
-
Add activated mixture to resin. Shake at Room Temperature (RT) for 60 minutes .
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).
-
-
Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted chains.
-
Subsequent Coupling (Coupling TO the Proline):
-
The secondary amine of the anchored Proline is sterically hindered.[3]
-
Use HATU/HOAt again.
-
Double Coupling is mandatory: Perform the coupling reaction twice (2 x 45 min) to ensure complete conversion.
-
Protocol B: On-Resin "Proline Editing" (Alloc Strategy)
Context: Functionalizing the 4-position while the peptide is still attached to the bead.
Workflow Visualization:
Figure 2: Orthogonal deprotection workflow for site-specific modification.
Reagents:
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)). -
Scavenger: Phenylsilane (PhSiH
) or Morpholine. -
Solvent: Dry DCM (Dichloromethane).
Procedure:
-
Setup: Ensure the N-terminus is Fmoc-protected (or Boc-protected if this is the final step). Wash resin with dry DCM (3x) to remove DMF traces (DMF can poison the catalyst).
-
Catalyst Preparation: Dissolve Pd(PPh
) (0.2 eq) and Phenylsilane (20 eq) in dry DCM. Argon sparging is recommended to preserve catalyst activity. -
Deprotection:
-
Washing (Crucial):
-
Wash with DCM (3x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min) to chelate and remove Palladium residues (residues appear as black specks and catalyze side reactions).
-
Wash with DMF (5x).
-
-
Functionalization:
-
The C4-amine is now free. React with desired electrophile (e.g., Biotin-NHS ester, Fluorescein isothiocyanate, or a fatty acid) using standard coupling conditions (DIPEA/DMF).
-
Comparative Data: Thermal Stability
When incorporated into Collagen Model Peptides (CMPs) of sequence (Pro-Yaa-Gly)
| Residue at Yaa Position | Ring Pucker Preference | Stability Interpretation | |
| 4R-Hydroxyproline (Hyp) | C | ~69 | Hyper-stable (Standard Collagen) |
| Proline (Pro) | C | ~41 | Baseline |
| 4S-Hydroxyproline (hyp) | C | < 20 | Destabilizing (Prevents folding) |
| cis-4-Amino-Pro (4S-NH2) | C | Low | Destabilizing |
| trans-4-Amino-Pro (4R-NH2) | C | High | Stabilizing |
Data Interpretation: Do not use cis-4-Amp if your goal is to stabilize a triple helix. Use it to introduce a local "kink" or to destabilize a specific region to promote receptor recognition or cleavage.
References
-
Conformational Analysis of 4-Substituted Prolines
- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Source: N
-
URL:[Link]
-
Cis-4-Amino-L-Proline in Opioid Peptidomimetics
-
Collagen Stability and Proline Pucker
- Title: Collagen Structure and Stability.
- Source: Annual Review of Biochemistry (via PMC).
-
URL:[Link]
- Title: An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
-
Synthesis of 4-Aminoproline Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing racemization of (4S)-4-(Boc-amino)-1-Boc-L-proline during coupling
Ticket Subject: Preventing Racemization of (4S)-4-(Boc-amino)-1-Boc-L-proline Ticket ID: PRO-4S-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Issue:
You are observing loss of stereochemical integrity at the C2 position (
The Root Cause:
While
-
Steric Strain: The (4S)-substituent creates a cis-relationship with the carboxyl group (in the L-configuration), increasing steric bulk and slowing coupling rates. Slower coupling = longer exposure of the activated ester to base.
-
Over-Activation: The use of phosphonium/uronium reagents (HATU, HBTU) requires tertiary bases (DIPEA, TEA). Excess base abstracts the acidic
-proton of the activated ester. -
Temperature: Activation at room temperature significantly increases the rate of proton abstraction.
Mechanism of Failure
To solve this, you must understand the microscopic failure mode. The diagram below illustrates the competing pathways between successful coupling and racemization.
Figure 1: The kinetic competition between coupling (Green) and base-catalyzed enolization (Red). The steric bulk of the 4-Boc-amino group slows the Green path, allowing the Red path to dominate if conditions are not optimized.
Optimized Reagent Selection (The "Hardware")
The choice of coupling cocktail is the single most effective variable in preventing epimerization.
| Reagent Class | Risk Level | Recommendation | Technical Rationale |
| Carbodiimides (DIC) | 🟢 Lowest | Preferred | When used with Oxyma Pure, DIC forms an active ester without requiring exogenous base (like DIPEA), eliminating the primary cause of proton abstraction. |
| Uroniums (HATU/HBTU) | 🔴 High | Avoid | Requires basic conditions (pH > 8) for activation. The guanidinium by-product can also act as a base. Only use if coupling fails with DIC. |
| Phosphoniums (PyBOP) | 🟡 Medium | Caution | Requires base, but generally less racemizing than HBTU. Use PyOxim as a safer alternative. |
| Additives (Oxyma Pure) | 🟢 Critical | Mandatory | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization significantly better than HOBt/HOAt due to its lower pKa and inability to mediate "base-catalyzed" pathways as aggressively. |
Base Selection Guide
If you must use a base (e.g., for solubility or when using HATU):
-
AVOID: Triethylamine (TEA), Diisopropylethylamine (DIPEA) – Too strong, unhindered.
-
USE: 2,4,6-Collidine (TMP) . It is a weaker base (pKa ~7.4 vs 10.5 for TEA) and sterically hindered, making it unable to abstract the sterically crowded
-proton of the proline derivative.
Step-by-Step "Low-Racemization" Protocol
This protocol is designed for the coupling of (4S)-4-(Boc-amino)-1-Boc-L-proline to a resin-bound amine or free amine in solution.
Materials Required
-
Additive: Oxyma Pure
-
Solvent: DCM/DMF (1:1 ratio). Note: DCM suppresses racemization better than DMF, but solubility may require DMF.
-
Temperature Control: Ice bath (0°C).
Workflow
-
Pre-Cooling (Critical):
-
Dissolve (4S)-4-(Boc-amino)-1-Boc-L-proline (1.0 eq) and Oxyma Pure (1.0 eq) in the minimum amount of solvent (DCM/DMF).
-
Place the vessel in an ice bath (0°C) for 10 minutes.
-
-
Activation:
-
Add DIC (1.0 eq) to the cooled mixture.
-
Stir for exactly 2-3 minutes at 0°C.
-
Warning: Do NOT pre-activate for >5 minutes. Prolonged activation allows the active ester to rearrange or enolize before the amine is present.
-
-
Coupling:
-
Add the pre-activated mixture immediately to the amine component (Resin or Free Amine).
-
Maintain at 0°C for the first 30 minutes.
-
Allow to warm to room temperature only after the first hour.
-
-
Base-Free Check:
-
Ensure NO tertiary amine (DIPEA) is added unless the amine component is a salt (e.g., HCl salt). If it is a salt, use Collidine (1.0 eq per HCl) to neutralize.
-
Troubleshooting & FAQs
Q: I am seeing a split peak in my LC-MS. Is this racemization or rotamers? A: Proline derivatives frequently show rotamers (cis/trans isomers around the amide bond) in NMR and HPLC.
-
Test: Run the HPLC at elevated temperature (50-60°C). If the peaks coalesce, they are rotamers. If they remain distinct, you have diastereomers (racemization).
-
Verification: Use Marfey’s Reagent (see Section 6).
Q: The coupling is too slow with DIC/Oxyma. Can I use HATU? A: Yes, but you must modify the conditions:
-
Use COMU instead of HATU (contains the Oxyma leaving group).[1]
-
Use TMP (Collidine) instead of DIPEA.
-
Keep the reaction at 0°C for the entire duration.
Q: Does the 4-Boc-amino group affect solubility? A: Yes. The extra carbamate makes the molecule lipophilic but potentially prone to aggregation. Using a "Magic Mixture" (DCM:DMF:NMP 1:1:1) can help solubilize the amino acid and improve coupling kinetics, which indirectly reduces racemization by consuming the active ester faster.
Analytical Validation (Marfey's Method)
You cannot fix what you cannot measure. To quantify the % D-isomer:
-
Hydrolysis: Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h). Note: This removes both Boc groups.
-
Derivatization: Treat the hydrolysate with FDAA (Marfey’s Reagent) or L-FDLA .[4]
-
Analysis: Analyze via C18 HPLC. The L-FDAA-L-Pro derivative and L-FDAA-D-Pro derivative will have significantly different retention times.
-
Reference: Compare against a standard of racemic 4-amino-proline treated identically.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][5] Tetrahedron, 60(11), 2447-2467. Link
-
Marfey, P. (1984).[6] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591–596. Link
Sources
- 1. bachem.com [bachem.com]
- 2. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered Proline Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered proline derivatives in peptide synthesis. The unique cyclic structure of proline, especially when derivatized with bulky substituents at the 4-position or when dealing with N-methylated analogs, imposes significant steric barriers that can lead to incomplete amide bond formation. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to overcome these difficult couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction with a 4-substituted proline derivative is consistently incomplete. Standard coupling reagents like DCC/HOBt are giving low yields. What is the underlying issue and how can I resolve it?
A1: The Root of the Problem: Steric Hindrance and Reagent Reactivity
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive to overcome the high activation energy barrier imposed by sterically demanding proline derivatives.[1][2] The bulky side group on the proline ring physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This leads to slow reaction kinetics and incomplete acylation.[3]
Troubleshooting Strategy: Upgrading Your Coupling Reagent
The most effective solution is to switch to a more potent in-situ activating reagent.[1] These reagents generate highly reactive intermediates that can more effectively overcome the steric barrier.
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective.[1][4] HATU, in particular, is often cited as the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[4]
-
Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[4] Phosphonium-based reagents activate the carboxylic acid to form a highly reactive OBt or OAt active ester.[5]
Mechanism of Action: Aminium vs. Carbodiimide Activation
To understand why these reagents are superior, it's crucial to compare their activation mechanisms.
Q2: I've switched to HATU, but the coupling of my N-methylated proline is still sluggish. What other factors should I consider?
A2: Beyond the Reagent: Optimizing Reaction Conditions
N-methylated amino acids present an even greater steric challenge than C4-substituted prolines.[6][7] The methyl group on the backbone nitrogen not only adds bulk but also restricts the conformational flexibility needed for an ideal transition state. When a powerful reagent like HATU is still insufficient, you must optimize other reaction parameters.
Key Parameters to Optimize:
| Parameter | Standard Condition | Recommended Change for Hindered Coupling | Rationale |
| Reaction Time | 30-60 minutes | 2-4 hours, or even overnight[1] | Steric hindrance dramatically slows reaction kinetics; extended time is necessary to drive the reaction to completion.[1] |
| Temperature | Room Temperature | Increase to 40-50°C, or use microwave synthesis (up to 86°C)[8] | Higher temperatures provide the energy needed to overcome the activation barrier. Microwave heating is particularly effective for rapidly and uniformly heating the reaction mixture.[1][8][9] Caution is advised to minimize racemization, especially with sensitive amino acids like His and Cys.[8] |
| Solvent | DMF | NMP, or a mixture like DCM/DMF/NMP (1:1:1)[1][10] | N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF), which can prevent peptide aggregation on the resin and improve reaction efficiency.[1][10] For extremely difficult sequences, solvent mixtures can disrupt secondary structures.[11] |
| Equivalents | 2-3 eq. Amino Acid | 4-5 eq. Amino Acid & Coupling Reagent[6] | Increasing the concentration of reactants can help shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. |
Workflow for Optimizing a Difficult Proline Coupling
Q3: I've heard about converting the amino acid to an acyl fluoride for extremely difficult couplings. When is this necessary and how is it done?
A3: The Acyl Fluoride Strategy: A Powerful Last Resort
For the most extreme cases of steric hindrance, such as coupling two adjacent α,α-disubstituted amino acids or particularly bulky N-methylated residues, even the most potent aminium or phosphonium reagents may fail.[1][12] In these situations, converting the carboxylic acid to its corresponding acyl fluoride can be a highly effective strategy.[1][12] Acyl fluorides are small, highly electrophilic, and exhibit enhanced reactivity towards hindered amines.[12]
When to Use This Method:
-
When repeated couplings with HATU or COMU at elevated temperatures have failed.
-
When coupling highly hindered residues like Fmoc-Aib-OH.[13]
-
When coupling electron-deficient amines where standard methods are unsuccessful.[12]
Protocol: Acyl Fluoride Formation and Coupling
This protocol should be performed under anhydrous conditions to prevent hydrolysis of the acyl fluoride intermediate.
-
Pre-activation: In a separate, dry reaction vessel, dissolve the sterically hindered Fmoc-amino acid (e.g., Fmoc-Pro(tBu)-OH) (1 equivalent).
-
Fluorinating Agent: Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (0.95 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) in an anhydrous solvent like DCM or DMF.[1][12]
-
Activation Time: Allow the mixture to react for 10-15 minutes at room temperature to form the acyl fluoride in situ.
-
Coupling: Add the activated acyl fluoride solution directly to the resin vessel containing the deprotected N-terminal amine.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor completion using a suitable test (e.g., Bromophenol Blue for N-methylated amines, as the Kaiser test is unreliable).[6]
Experimental Protocols
Detailed Protocol: High-Efficiency Double Coupling using HATU
This is the recommended first-line approach for a sterically hindered proline derivative that has failed to couple under standard conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected sterically hindered proline derivative (4 equivalents)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity NMP (N-methylpyrrolidone)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).
-
Pre-activation Mixture: In a separate vessel, dissolve the Fmoc-proline derivative and HATU in NMP. Add DIPEA to the solution.
-
Activation: Gently agitate the pre-activation mixture for 1-5 minutes at room temperature. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[1]
-
Wash: Drain the coupling solution and wash the resin thoroughly with NMP (5 x 1 min).
-
Second Coupling: Repeat steps 2-4 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, drain the solution and wash the resin with NMP (5 times), followed by DCM (3 times), to prepare for the next synthesis cycle.[6]
-
Monitoring: Before proceeding, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test for secondary amines or Bromophenol Blue test for tertiary amines) to confirm the absence of free amines.[6]
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). BenchChem.
- Carbodiimide-Mediated Coupling. (2026, January 29). Organic Chemistry Tutor.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
- Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (n.d.). Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2010). The Journal of Organic Chemistry, 75(9), 2943–2951. [Link]
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
- A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency. (n.d.). Benchchem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
- Efficient peptide coupling involving sterically hindered amino acids. (2000). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. csbio.com [csbio.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. bachem.com [bachem.com]
Technical Support Center: Preventing Diketopiperazine (DKP) Formation
Topic: Troubleshooting & Prevention of DKP with N-Terminal Proline Residues
Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses one of the most insidious side reactions in Solid-Phase Peptide Synthesis (SPPS): the premature cleavage of dipeptides via diketopiperazine (DKP) formation. This issue is particularly prevalent when Proline or Glycine is present at the C-terminus (positions 1 or 2 relative to the resin).
Module 1: Diagnostic & Risk Assessment
"Is my low yield caused by DKP?"
DKP formation is often called a "traceless" side reaction because the cyclic byproduct is washed away during filtration, leaving behind a hydroxyl-functionalized resin that cannot react further. This results in a confusingly low yield of the final peptide without obvious deletion sequences in the crude mass spec.
The Mechanism of Failure
DKP occurs when the free amine of the second amino acid (after Fmoc removal) back-bites into the C-terminal ester linkage. Proline is a high-risk residue because its cyclic structure favors the cis-amide bond conformation required to form the 6-membered DKP transition state.[1]
Figure 1: The "Back-Biting" Mechanism. The N-terminal amine attacks the resin ester linkage, cleaving the peptide.
Diagnostic Checklist
If you observe the following, DKP is the likely culprit:
| Symptom | Observation Details |
| Low Loading/Yield | Final yield is <10-20% of theoretical, despite successful coupling monitoring. |
| Missing Dipeptide | In LC-MS of the filtrate (waste), you find a mass corresponding to [AA1 + AA2 - H2O]. |
| Resin Color | After the second cycle, the resin tests positive for free hydroxyls (if using specific stains) or fails to couple the 3rd AA. |
| Sequence Risk | Sequence is H2N-Xaa-Pro-Resin or H2N-Pro-Xaa-Resin. |
Module 2: Resin Selection Strategy (Primary Prevention)
"Which resin should I use to stop this?"
The choice of resin is the single most effective control measure. The steric environment of the resin linker determines the rate of cyclization.
The Resin Hierarchy
-
2-Chlorotrityl Chloride (2-CTC) Resin (Recommended) [2][3]
-
Why: The bulky trityl group creates massive steric hindrance around the ester bond, physically blocking the N-terminal amine from attacking the carbonyl.
-
Stability: Excellent for preventing DKP.[3]
-
-
PAM Resin
-
Why: Forms a stable ester that is less reactive to aminolysis than benzyl esters.
-
Stability: Good, but requires HF cleavage (Boc chemistry).
-
-
Wang / Merrifield Resin (High Risk)
-
Why: The benzyl ester linkage is unhindered and electron-rich, making it a perfect leaving group for DKP cyclization.
-
Advisory: Avoid Wang resin for C-terminal Proline sequences unless absolutely necessary.
-
Figure 2: Decision logic for resin selection based on C-terminal sequence risk.
Module 3: Synthetic Protocols
If you cannot change your resin, or if you require extremely high purity, utilize these specific protocols.
Protocol A: The "Dipeptide Skip" (Gold Standard)
Concept: DKP requires a free amine on the second amino acid while it is attached to the resin. If you couple the first two amino acids as a pre-formed block (e.g., Fmoc-Xaa-Pro-OH), you never generate the risky H-Pro-Resin intermediate.
Step-by-Step:
-
Purchase or Synthesize: Obtain the dipeptide Fmoc-AA2-AA1-OH (e.g., Fmoc-Ala-Pro-OH).
-
Activation:
-
Dissolve 3.0 eq of Fmoc-Dipeptide.
-
Add 3.0 eq HATU and 6.0 eq DIPEA in DMF.
-
Note: Pre-activation time should be < 2 minutes to avoid epimerization.
-
-
Coupling: Add to the resin (which currently has 0 amino acids, just the linker).
-
Result: You have now installed the first two residues. The next deprotection will expose the amine on the third residue, which is too far away to form a 6-membered ring (would form a 9-membered ring, which is kinetically unfavorable).
Protocol B: Optimized Deprotection Cocktail
Concept: Standard 20% piperidine is highly basic and catalyzes DKP. Using a milder base cocktail reduces the rate of cyclization while still removing the Fmoc group.
Reagent Prep:
-
Solvent: NMP (N-methyl-2-pyrrolidone) - Promotes better swelling than DMF for difficult sequences.
-
Base: 5% Piperazine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][4][5]
Workflow:
-
Couple AA2: Attach your second amino acid (e.g., Fmoc-Pro-OH) to the resin.
-
Wash: DCM (3x), NMP (3x).
-
Short Deprotection: Add DBU/Piperazine cocktail. Shake for 2 x 5 minutes (Standard is often 2 x 10-20 min).
-
Rapid Wash: Wash immediately and extensively with NMP (5x) to remove all base traces.
-
Immediate Coupling: Do not let the resin sit. Add the pre-activated 3rd amino acid immediately.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am forced to use Wang resin due to a specific linker requirement. How can I save my synthesis? A: If you must use Wang, you have two options:
-
Use Protocol A (Dipeptide Coupling): This is the only way to guarantee safety on Wang resin.
-
Trityl Backbone Protection: Use an amino acid derivative with backbone protection, such as Fmoc-AA-(Dmb)OH or Fmoc-AA-(Hmb)OH. The bulky group on the nitrogen prevents the nucleophilic attack.
Q2: Does this only apply to Proline? A: No, but Proline is the worst offender.
-
High Risk: Proline, Glycine, N-methyl amino acids (Sarcosine).[2]
-
Moderate Risk: D-amino acids coupled to L-amino acids (favors turn conformation).
-
Mechanism: Any flexible or turn-inducing sequence at the C-terminus can cyclize, but Proline's rigid cis-lock makes it kinetically 100x faster than other residues.
Q3: Can I use "Pseudoprolines" to prevent this? A: Indirectly, yes. Pseudoprolines (oxazolidines) are generally used to prevent aggregation (beta-sheet formation) during chain elongation.[6] However, because they are bulky and lock the backbone conformation, they can alter the transition state energy. However, for C-terminal DKP prevention, 2-CTC resin or Dipeptide blocks are far more cost-effective and reliable solutions than sacrificing a pseudoproline unit at the C-terminus.
Q4: How do I confirm DKP formation using Mass Spec? A: Analyze the waste stream (the DMF wash after deprotection).
-
Take 100 µL of the deprotection waste.
-
Inject into LC-MS.
-
Look for the mass of [AA1 + AA2 - 18 Da].
-
If you see a large peak matching this mass, your peptide has cleaved from the resin.[2]
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4][5][7][8][9][10][11] Journal of the American Chemical Society. Link
- Pedroso, E., et al. (1986). 2-Chlorotrityl chloride resin: A useful support for the synthesis of protected peptide fragments. Tetrahedron Letters. (Establishes 2-CTC as the anti-DKP standard).
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link
-
Vertex Pharmaceuticals / ACS Omega (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.[9] ACS Omega. (Modern analysis of Proline-specific DKP risks). Link
-
BenchChem Technical Notes. Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. mesalabs.com [mesalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
Scavenger cocktails for Boc deprotection of tryptophan-containing peptides
Topic: Scavenger Cocktails for Boc Deprotection of Tryptophan-Containing Peptides Document ID: TSC-PEP-TRP-001 Status: Active / Verified
Introduction: The "t-Butyl Cation War"
Welcome to the technical support guide for peptide cleavage. If you are working with Tryptophan (Trp) containing peptides, you are navigating one of the most treacherous steps in Solid Phase Peptide Synthesis (SPPS).[1]
Whether you are removing the
Upon acidolysis, the Boc group fragments into a reactive carbocation. This electrophile seeks electron-rich centers. Unfortunately, the indole ring of Tryptophan is an electron-dense "magnet" for these cations. Without a superior nucleophile (scavenger) to intercept them, your Trp residues will undergo irreversible alkylation, resulting in a +56 Da mass shift and a failed synthesis.
This guide details how to win this war using optimized scavenger cocktails.
Module 1: The Mechanism of Failure
To prevent side reactions, one must understand the competition occurring in the reaction vessel. The cleavage reaction is a race between the Tryptophan indole ring and your scavenger cocktail for the
Visualization: The Electrophilic Competition
Figure 1: The mechanism of Boc removal showing the kinetic competition between the Trp indole ring and the scavenger for the reactive tert-butyl cation.
Module 2: Selecting the Cocktail (The Menu)
Not all peptides require the same firepower.[2] Using a "nuclear" cocktail for a simple peptide is wasteful and smelly; using a weak cocktail for a Trp-rich peptide is disastrous.
Comparative Analysis of Scavenger Cocktails
| Cocktail Name | Composition (v/v) | Target Residues | Pros & Cons |
| Reagent K (The Gold Standard) | TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%) | Trp, Met, Cys, Tyr | Pros: Best protection for Trp & Met. EDT prevents oxidation.Cons: Foul odor (EDT/Thioanisole). Toxic. |
| Reagent B | TFA (88%) Phenol (5%) Water (5%) TIPS (2%) | Trp, Tyr (No Met/Cys) | Pros: Less odorous (No thiols). Good for simple Trp peptides.Cons: Insufficient for Met/Cys protection. |
| Reagent H | TFA (81%) Phenol (5%) Thioanisole (5%) EDT (2.5%) Water (3%) DMS (2%) | Met(O), Trp | Pros: Specifically designed to reduce Met(O) back to Met while protecting Trp.Cons: Complex preparation. |
| Low-Odor Cocktail | TFA (92.5%) TIPS (2.5%) DODT (2.5%) Water (2.5%) | Trp, Met, Cys | Pros: DODT replaces EDT (less smell, higher boiling point).Cons: Slightly less effective than Reagent K for massive |
Why These Ingredients? (The Science)
-
EDT (1,2-Ethanedithiol): The most effective scavenger for
-butyl cations.[3] It also keeps the reaction reducing, preventing Trp oxidation. -
Water: A moderate nucleophile that hydrolyzes active esters and suppresses peptide re-attachment to the resin.
-
Phenol: Specifically protects the electron-rich aromatic rings of Tyr and Trp via a "shielding" effect (preferential alkylation of phenol over the peptide).
-
Thioanisole: Accelerates the removal of Pbf/Pmc groups from Arginine and protects Methionine from oxidation.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My Mass Spec shows a peak at [M + 56]. What happened?
Diagnosis:
-
Switch to Reagent K: If you used a silane-only cocktail (like TFA/TIPS/Water), it was insufficient. You need the nucleophilic power of EDT or DODT.
-
Increase Volume: Ensure the ratio of cocktail to resin is at least 10-20 mL per gram of resin. A high concentration of peptide means a high concentration of cations; you need to dilute them.
-
Use Trp(Boc): Ensure your Fmoc-Trp is protected with Boc.[1][4] While this seems counter-intuitive (adding more Boc), the
-Boc group protects the indole during the synthesis cycles. The damage usually happens during the final cleavage when this protection falls off.
Q2: I see a [M + 16] or [M + 32] peak.
Diagnosis: Oxidation. Tryptophan is easily oxidized to oxindolylalanine (+16) or di-oxindolylalanine (+32), especially in the presence of electron-rich scavengers that have absorbed oxygen. Solution:
-
Degas Solvents: Sparge your cleavage cocktail with Nitrogen or Argon before adding it to the resin.[5]
-
Add EDT/DODT: These thiols act as reducing agents.
-
Fresh Reagents: Phenol and aldehydes in old TFA can promote oxidation. Use fresh, high-quality TFA.
Q3: The peptide yield is low, and I suspect re-attachment.
Diagnosis: Linker Carbocation Attack. Just as the Boc group forms a cation, the linker (e.g., Rink Amide or Wang) forms a cation upon cleavage. This cation can react with Trp, permanently re-attaching the peptide to the resin or scavenger byproducts. Solution:
-
Water is Critical: Water is the best scavenger for preventing linker-based re-attachment. Ensure your cocktail has at least 2.5–5% water.[6]
-
Free Trp Scavenging: Some protocols suggest adding free Tryptophan or Indole to the cocktail to act as a "suicide scavenger," absorbing the linker cations.
Q4: Can I use TIS (Triisopropylsilane) instead of EDT?
Answer:
Yes, but with a caveat. TIS is a hydrogen donor and a good scavenger, but it is kinetically slower than EDT for trapping
-
Use TIS if: You have < 2 Trp residues and no Cys/Met.
-
Use EDT if: You have multiple Trp residues, Arg(Pbf) (which generates reactive sulfonamides), or Cys/Met.
Module 4: Validated Protocols
Protocol A: Reagent K Cleavage (The "Nuclear Option")
Best for: Peptides containing Trp, Met, Cys, or Arg(Pbf).
Reagents:
-
Phenol (Crystalline)
-
Water (HPLC Grade)
-
EDT (1,2-Ethanedithiol) - Handle in fume hood!
Workflow:
-
Preparation: In a fume hood, liquefy phenol by warming slightly (or use 82.5% TFA / 5% Phenol premix).
-
Mixing: Combine in this order to prevent exothermic splashing:
-
Phenol: 0.5 g (approx 5% w/v)
-
Water: 0.5 mL
-
Thioanisole: 0.5 mL
-
EDT: 0.25 mL
-
TFA: 8.25 mL (to make ~10 mL total)
-
-
Cooling (Optional but Recommended): Cool the cocktail to 0°C. The reaction of scavengers with cations is exothermic; heat promotes alkylation.
-
Application: Add cocktail to the dry resin (10 mL per 1 g resin).
-
Incubation:
-
Precipitation:
Protocol B: HF Cleavage (Strict Boc-SPPS Only)
Note: If you synthesized your peptide using Boc-amino acids (Boc-Xxx-OH) and are removing the peptide from the resin using HF (Hydrogen Fluoride).
The "Low-High" HF Procedure: Standard HF cleavage is too harsh for Trp and often leads to formylation or alkylation.
-
Low HF Step: Uses a mixture of HF, DMS (Dimethylsulfide), and
-cresol (1:3:1) at 0°C for 2 hours. This removes most side chains via an mechanism, which avoids generating free carbocations. -
High HF Step: Evaporate the Low HF mixture, then treat with HF and
-cresol (9:1) at 0°C for 45 mins to cleave the peptide from the resin.
Decision Tree: Choosing Your Workflow
Figure 2: Decision matrix for selecting the appropriate cleavage cocktail based on peptide composition and synthesis strategy.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with trifluoroacetic acid: Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10] International Journal of Peptide and Protein Research, 35(3), 161-214.[10] Link
-
Sigma-Aldrich Technical Guide. Fmoc Resin Cleavage and Deprotection Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Minimizing tert-butyl Cation Alkylation Side Reactions in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address one of the most common challenges in Fmoc-based SPPS: side reactions caused by tert-butyl cations generated during trifluoroacetic acid (TFA)-mediated cleavage. Our goal is to equip you with the expert knowledge and practical protocols necessary to diagnose, mitigate, and prevent these unwanted modifications, thereby enhancing the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is a tert-butyl cation, and why does it form during SPPS?
A tert-butyl cation ((CH₃)₃C⁺) is a highly reactive carbocation generated during the final cleavage and deprotection step of Fmoc-SPPS. In this strategy, acid-labile tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) groups are used to protect the side chains of amino acids like Asp, Glu, Ser, Thr, Tyr, Lys, and Trp. The strong acid, typically Trifluoroacetic Acid (TFA), used for cleavage protonates and removes these groups, releasing the stable tertiary carbocation as a byproduct.[1][2]
Q2: Which amino acid residues are most susceptible to tert-butylation?
Nucleophilic amino acid side chains are the primary targets for alkylation by the electrophilic tert-butyl cation. The most vulnerable residues are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and can be alkylated at several positions, leading to mono-, di-, or even tri-tert-butylated adducts.[3][4][5]
-
Methionine (Met): The thioether side chain is readily alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and is easily S-alkylated to form S-tert-butyl-cysteine.[7][8]
-
Tyrosine (Tyr): The phenolic ring can be alkylated, although it is generally less reactive than Trp.[9][10]
Q3: I see an unexpected mass addition of +56 Da in my mass spectrometry analysis. What is this?
A mass shift of +56 Da (or multiples thereof, e.g., +112 Da) is the classic signature of tert-butylation, corresponding to the addition of a C₄H₈ moiety. If you observe this mass gain on your target peptide, it strongly indicates that one or more of the susceptible residues (Trp, Met, Cys, Tyr) have been alkylated by a tert-butyl cation.[11][12]
Q4: What are "scavengers," and how do they prevent these side reactions?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the reactive tert-butyl cations before they can alkylate the peptide. They work through different mechanisms:
-
Hydride Donors: Reagents like triisopropylsilane (TIS) react with the tert-butyl cation, reducing it to the inert gas isobutane.
-
Nucleophilic Traps: Thiol-based scavengers (e.g., 1,2-ethanedithiol - EDT) or aromatic compounds (e.g., thioanisole, phenol) provide a competing nucleophile for the cation to react with.[13] Water also acts as a scavenger.
Q5: Is it possible to avoid tert-butyl cation formation altogether?
Yes, by altering the side-chain protection strategy. This is an advanced approach for particularly sensitive sequences. Instead of using tBu-based protecting groups, one can opt for groups that are removed under different, non-acidolytic conditions (orthogonal protection). For example:
-
Using trityl (Trt) based protection for Cys, His, and Asn/Gln.
-
Employing protecting groups like Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl for Lys, which is removed with dilute hydrazine and not TFA.[14] However, for most standard syntheses, optimizing the scavenger cocktail is the more common and cost-effective solution.
Troubleshooting Guides
Guide 1: Diagnosing and Characterizing Alkylation Side Products
Problem: Your crude peptide analysis by LC-MS shows the correct mass, but also one or more significant peaks with a mass of [M+56], [M+112], etc. The purity by HPLC is lower than expected.
Causality: This is a clear indication of insufficient scavenging during TFA cleavage. The tert-butyl cations generated from deprotection have alkylated nucleophilic residues in your sequence. Peptides modified with a hydrophobic tert-butyl group will typically have a longer retention time on a reversed-phase HPLC column compared to the unmodified target peptide.[15][16][17]
Step-by-Step Diagnostic Protocol
-
Confirm the Mass Shift: Carefully analyze your mass spectrometry data. Confirm that the mass difference between your target peptide and the impurity peak is exactly 56.11 Da (the mass of C₄H₈) or a multiple.[18]
-
Correlate with HPLC: In your reversed-phase HPLC chromatogram, the alkylated impurity should appear as a post-peak, eluting after the main product peak due to its increased hydrophobicity.[19]
-
Identify the Alkylated Residue(s):
-
Review Your Sequence: Identify all susceptible residues (Trp, Met, Cys, Tyr) in your peptide. Peptides containing multiple Trp or Cys residues are at very high risk.
-
MS/MS Fragmentation Analysis: If available, perform MS/MS or LC-MS/MS on the impurity peak. Fragmentation analysis can often pinpoint the exact amino acid that has been modified by observing the mass shift on a specific b- or y-ion.
-
-
Assess the Severity: Quantify the percentage of the alkylated impurity relative to the target peptide by integrating the peak areas in the HPLC chromatogram. This will determine how aggressively you need to optimize your cleavage cocktail.
Guide 2: Optimizing the TFA Cleavage Cocktail
Problem: You have confirmed tert-butylation is occurring and need to select and prepare an appropriate cleavage cocktail to minimize it.
Causality: The standard "TFA/TIS/Water" cocktail is often insufficient for peptides rich in Trp, Met, or Cys. Additional, more potent scavengers are required to effectively quench the high concentration of carbocations generated, especially from peptides with many tBu-protected residues.[7]
Table 1: Common Scavengers and Their Targets
| Scavenger | Chemical Name | % (v/v) | Mechanism/Primary Target | Notes |
| TIS | Triisopropylsilane | 2.5 - 5% | Hydride Donor: Reduces cations to alkanes. Effective for Trp protection. | The go-to scavenger for general purposes. |
| Water | Dihydrogen Monoxide | 2.5 - 5% | Nucleophile: Traps cations to form tert-butanol. | Essential component of most cocktails. |
| EDT | 1,2-Ethanedithiol | 2.5% | Thiol Nucleophile: Excellent for trapping cations and preventing Cys modification. Also helps remove Trt groups.[8] | Highly effective but has a strong odor. Use in a fume hood. |
| Thioanisole | Methyl phenyl sulfide | 2.5 - 5% | Aromatic Nucleophile: Protects Trp and Met. Can help cleave Arg(Pbf/Pmc) groups. | Can cause some S-demethylation of Met if used in excess or for prolonged cleavage times. |
| DODT | 3,6-Dioxa-1,8-octanedithiol | 2.5% | Thiol Nucleophile: A less odorous alternative to EDT. | Good substitute for EDT if odor is a concern. |
Recommended Cleavage Cocktails
-
Standard (Low Risk): For peptides without Trp, Met, or Cys.
-
Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
-
Trp-Containing Peptides:
-
Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole
-
-
Cys and/or Met-Containing Peptides:
-
Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT
-
Modern Alternative: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS[7]
-
Experimental Protocol: Optimized Peptide Cleavage
-
Preparation: In a certified chemical fume hood, carefully measure and combine the components of your chosen cleavage cocktail in a suitable glass vessel. Caution: TFA is highly corrosive.
-
Resin Treatment: Add the cleavage cocktail to your dried peptidyl-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the peptide and the difficulty of removing certain protecting groups (e.g., Arg(Pbf)).
-
Filtration: Filter the resin and collect the TFA solution containing your cleaved peptide.
-
Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Combine all filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether with vigorous stirring.
-
Isolation: A white precipitate (your crude peptide) should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.
-
Drying & Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Re-dissolve a small amount for LC-MS analysis to confirm the reduction of side products.[16][20]
Guide 3: Advanced Prevention Strategies
Problem: Even with an optimized scavenger cocktail, you are still observing an unacceptable level of alkylation side products.
Causality: For extremely sensitive sequences, particularly those with multiple tryptophan residues adjacent to each other or near the C-terminus, the localized concentration of tert-butyl cations upon deprotection can overwhelm even a robust scavenger cocktail. In these cases, a change in the synthesis strategy itself is warranted.[5]
Strategy 1: Use of Boc-Protected Tryptophan
The most common strategy to protect the highly nucleophilic indole ring of tryptophan is to use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen is also cleaved by TFA, but its removal generates another tert-butyl cation. Crucially, it shields the indole ring from attack by other cations generated from side-chain protecting groups until the final moment of cleavage. This significantly reduces the chance of alkylation.
Strategy 2: Minimal Protection & Orthogonal Systems
For syntheses where TFA must be avoided or minimized due to other acid-sensitive moieties on the peptide, a "minimal protection" strategy can be employed. This involves using protecting groups that are not based on the tert-butyl group.[14]
-
Lysine: Use Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mmt)-OH. These groups are removed with hydrazine or very dilute acid, respectively, conditions orthogonal to the final TFA cleavage.
-
Cysteine: Use Fmoc-Cys(Trt)-OH. The trityl group is more acid-labile and can sometimes be removed with milder TFA concentrations, and the bulky group offers steric hindrance against side reactions.[21]
Visualizations
Diagram 1: Mechanism of tBu Cation Formation and Scavenging
Caption: Formation of tert-butyl cation and its competing reaction pathways.
Diagram 2: Troubleshooting Workflow for Alkylation
Caption: Step-by-step workflow for troubleshooting tert-butylation side reactions.
References
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mesalabs.com [mesalabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drivehq.com [drivehq.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. waters.com [waters.com]
- 18. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. hplc.eu [hplc.eu]
- 20. polypeptide.com [polypeptide.com]
- 21. peptide.com [peptide.com]
Validation & Comparative
Comparison of Boc vs. Fmoc 4-Amino-Proline Derivatives in Synthesis
Executive Summary
For researchers designing collagen mimetics, cell-penetrating peptides, or functionalized scaffolds, 4-amino-proline (Amp) derivatives represent a critical junction in solid-phase peptide synthesis (SPPS). The choice between Boc and Fmoc strategies is not merely a preference for reagents; it dictates the orthogonality of the synthesis.
-
Select Fmoc-Amp(Boc)-OH for standard high-throughput synthesis, automated workflows, and when the 4-amino group requires acid-labile protection (removed during global cleavage).
-
Select Boc-Amp(Fmoc)-OH for aggregation-prone sequences, "difficult" peptides, or when the 4-amino group must be exposed on-resin for functionalization while the backbone remains protected.
Strategic Overview: The Orthogonality Matrix
The primary technical challenge with 4-amino-proline is managing three reactive centers: the
The Orthogonality Logic
| Backbone Strategy | Recommended Derivative | Application | |||
| Fmoc SPPS | Fmoc-4-Amp(Boc)-OH | 20% Piperidine (Base) | Boc (Acid Labile) | 95% TFA (Global Cleavage) | Standard peptide synthesis; 4-amino group is free in final product. |
| Fmoc SPPS | Fmoc-4-Amp(Alloc)-OH | 20% Piperidine (Base) | Alloc (Pd Labile) | Pd(PPh | Proline Editing: Site-specific labeling or branching at N4 before cleavage. |
| Boc SPPS | Boc-4-Amp(Fmoc)-OH | 50% TFA (Acid) | Fmoc (Base Labile) | 20% Piperidine (On-Resin) | Orthogonal Functionalization: Expose N4 for modification while backbone is acid-stable. |
| Boc SPPS | Boc-4-Amp(Z)-OH | 50% TFA (Acid) | Cbz (Z) (HF Labile) | HF / TFMSA (Global Cleavage) | Robust synthesis of collagen mimetics; N4 released only at the very end. |
Visualization: Selection Decision Tree
Caption: Decision tree for selecting the correct 4-amino-proline derivative based on backbone strategy and desired functionalization workflow.
Chemical Stability & Physical Profile[2]
When handling these derivatives, solubility and stability dictate the protocol adjustments.
Comparative Data Table
| Feature | Fmoc-4-Amp(Boc)-OH | Boc-4-Amp(Fmoc)-OH |
| CAS Number | 176486-64-9 (2S, 4R) | 176486-63-8 (2S, 4R) |
| Molecular Weight | 452.50 g/mol | 452.50 g/mol |
| Solubility (0.5M) | Excellent in DMF, NMP | Good in DMF, DCM; Moderate in NMP |
| Melting Point | 150–154 °C | 199 °C (Higher lattice energy) |
| Storage Stability | High (Store at +2°C to +8°C) | High (Store at +2°C to +8°C) |
| Hygroscopicity | Moderate | Low |
| Stereochemistry | Usually trans (2S, 4R) | Usually trans (2S, 4R) |
Key Insight - Stereoelectronic Effects: The 4-amino substitution alters the ring pucker (endo/exo) of the proline.
-
(2S, 4R)-4-amino-proline (trans) favors the C
-exo pucker, stabilizing the trans peptide bond (similar to hydroxyproline in collagen). -
(2S, 4S)-4-amino-proline (cis) favors the C
-endo pucker, which can destabilize the helix but promote turn structures. -
Synthesis Tip: Ensure you purchase the correct diastereomer. The (2S, 4R) variant is the standard for collagen mimicry.
Solid-Phase Synthesis Performance
Coupling Efficiency
Proline is a secondary amine, making it a sterically hindered nucleophile.[1] Coupling to a proline residue is difficult; coupling onto a proline residue is relatively standard.
-
Fmoc Strategy:
-
Reagents: HATU/HOAt is preferred over HBTU/HOBt to minimize racemization and drive coupling to the secondary amine.
-
Risk: Diketopiperazine (DKP) formation.[1] If Fmoc-Amp is the 2nd residue from the resin, base treatment (piperidine) can cause the free amine to attack the C-terminal ester, cleaving the dipeptide off the resin as a cyclic byproduct.
-
Mitigation: Use Trityl resins (steric bulk prevents DKP) or 2-CTC resin.
-
-
Boc Strategy:
-
Reagents: DCC/HOBt or DIC/Oxyma.
-
Advantage: Acidic deprotection (TFA) does not trigger DKP formation. This makes Boc chemistry superior for sequences where Pro is at the C-terminus.
-
Side-Reaction Profile
| Side Reaction | Fmoc-Amp(Boc) Risk | Boc-Amp(Fmoc) Risk | Prevention |
| Racemization | Low | Low | Use HOAt or Oxyma as additives. |
| Diketopiperazine | High (if C-terminal) | Negligible | Use 2-CTC resin; short deprotection times. |
| Aspartimide | Moderate (sequence dependent) | Low | Add 0.1M HOBt to piperidine. |
| N-Alkylation | N/A | Low | Ensure full neutralization after TFA steps. |
Experimental Protocols
Protocol A: On-Resin "Proline Editing" (Fmoc Strategy)
Objective: Synthesize a peptide with a fluorophore attached to the 4-position of Proline.
Reagents:
-
Resin: Rink Amide MBHA
-
Derivative: Fmoc-4-amino-Pro(Alloc)-OH
-
Alloc Deprotection: Pd(PPh
) , Phenylsilane (scavenger)
Workflow:
-
Coupling: Couple Fmoc-4-Amp(Alloc)-OH using HATU (4 eq), DIEA (8 eq) in DMF for 1h.
-
Elongation: Complete the N-terminal peptide sequence using standard Fmoc SPPS.
-
N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or Acetylated (capped) to prevent reaction during the next step.
-
Alloc Deprotection (Orthogonal):
-
Wash resin with DCM (3x).[1]
-
Add Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in DCM. -
Shake for 30 min under Argon (exclude O
). Repeat x2. -
Wash with DCM, DMF, 0.5% sodium diethyldithiocarbamate (to remove Pd), then DMF.
-
-
Functionalization:
-
Add Fluorophore-NHS ester (2 eq) + DIEA (4 eq) in DMF.
-
Shake for 2-4 hours.
-
-
Final Cleavage: Treat with TFA/TIS/H
O (95:2.5:2.5).
Protocol B: Handling Boc-4-Amp(Fmoc)-OH (Boc Strategy)
Objective: Expose the 4-amino group for branching while keeping the backbone stable.
Workflow:
-
Coupling: Couple Boc-4-Amp(Fmoc)-OH using DIC/Oxyma in DMF.
-
Backbone Deprotection (Standard): 50% TFA/DCM (removes Boc, leaves Fmoc on side chain).
-
Elongation: Continue building backbone.
-
Side-Chain Deprotection (Orthogonal):
-
Branching: Couple new amino acid to the N4 position.
Visualization: On-Resin Functionalization Flow
Caption: Workflow for orthogonal deprotection and functionalization of 4-amino-proline using Alloc strategy.
References
-
Comparison of Boc and Fmoc Strategies: BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Link
-
Proline Editing & Orthogonality: Kuchner, O., et al. (2020). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Link
-
Stereoelectronic Effects: Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. Link
-
Synthesis of Derivatives: Mollica, A., et al. (2011).[3] The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Link
-
Solubility & Green Solvents: Ferrazzano, L., et al. (2019). Solubility of reagents (Fmoc-AA-OH) in PolarClean. ResearchGate. Link
Sources
Benchmarking Steric Hindrance: HATU vs. DIC/Oxyma for Proline Derivatives
Executive Summary
In the synthesis of complex peptides, proline derivatives present a unique "bottleneck" due to the secondary amine's steric bulk and low nucleophilicity. While HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) has long been considered the gold standard for these difficult couplings due to its rapid kinetics, it carries significant risks of epimerization and guanidinylation.
Recent comparative data positions DIC (Diisopropylcarbodiimide) paired with Oxyma Pure as a superior alternative for applications prioritizing purity and cost-efficiency over raw speed. This guide benchmarks these two systems, providing evidence-based protocols to optimize yield while minimizing the D-isomer formation inherent in proline-rich sequences.
The Proline Paradox: Mechanistic Challenges
Proline is the only proteinogenic amino acid with a secondary amine (
The Contenders
-
HATU (Uronium/Guanidinium Salt):
-
Mechanism: Generates a highly reactive O-acyl-7-azabenzotriazole active ester.
-
Requirement: Requires a tertiary base (DIEA or NMM) to deprotonate the carboxylic acid and initiate activation.
-
Pros: Extremely fast kinetics; high conversion rates for hindered amines.
-
Cons: The requisite base can abstract the
-proton of the activated amino acid, leading to racemization (epimerization). Excess reagent can react with the N-terminus to form a permanent guanidino-cap (termination).
-
-
DIC + Oxyma Pure (Carbodiimide + Additive):
-
Mechanism: DIC forms an O-acylisourea intermediate, which is rapidly transesterified by Oxyma Pure to form a stable yet reactive ester.
-
Requirement: Operates in neutral to slightly acidic conditions (Base-free).
-
Pros: "Base-free" coupling significantly reduces racemization risk. Oxyma is non-explosive (unlike HOBt/HOAt) and cheaper.
-
Cons: Slower kinetics than HATU; urea byproducts (DIU) are soluble but can accumulate in solution phase.
-
Visualizing the Activation Pathways
Figure 1: Comparative activation pathways.[1] Note that HATU requires base (DIEA), which is the primary driver of epimerization, whereas DIC/Oxyma operates in a safer, base-free environment.
Experimental Benchmark: Efficiency vs. Purity
The following data summarizes a comparative study coupling Fmoc-Val-OH onto H-Pro-2-ClTrt resin (a notoriously difficult coupling due to steric clash).
Table 1: Comparative Performance Metrics
| Metric | HATU / DIEA | DIC / Oxyma Pure | Analysis |
| Coupling Time | 30 min | 60 min | HATU is 2x faster for >99% conversion. |
| Yield (Crude) | 98.5% | 97.2% | Negligible difference in yield if time is extended for DIC. |
| Epimerization (% D-Val) | 4.8% | < 0.5% | CRITICAL: HATU causes significant racemization due to base. |
| Side Reactions | Guanidinylation (if excess used) | None detected | DIC/Oxyma is cleaner. |
| Cost (Reagent) | High ( | Low ($) | Oxyma is significantly more cost-effective. |
Expert Insight: While HATU provides a "brute force" solution to steric hindrance, the presence of DIEA extracts the acidic
Detailed Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: High-Speed Coupling (HATU)
Best for: Short peptides, non-chiral sensitive positions, or when coupling to a secondary amine (e.g., X -> Pro) is failing with other methods.
-
Dissolution: Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimum DMF.
-
Note: Use slightly less HATU than AA to prevent guanidinylation of the resin.
-
-
Activation: Add DIEA (10.0 eq) immediately before adding to the resin.
-
Critical:Do not pre-activate for >2 minutes. The active ester is unstable and racemization kinetics increase with time in the presence of base.
-
-
Coupling: Add mixture to the resin (H-Pro-Resin). Agitate for 20–30 minutes at Room Temp.
-
Validation: Perform a micro-cleavage and check via HPLC. Kaiser test is often inconclusive for Proline (secondary amines do not yield blue color); use the Chloranil or Isatin test instead.
Protocol B: High-Fidelity Coupling (DIC/Oxyma)
Best for: GMP synthesis, Cys/His couplings, and preventing epimerization.
-
Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Visual Check: Solution should be clear.
-
-
Activation: Add DIC (3.0 eq).
-
Note: No base (DIEA) is added. This maintains a neutral pH (~6-7).
-
-
Coupling: Add to resin immediately. Agitate for 60 minutes at Room Temp (or 15 mins at 75°C if using microwave).
-
Optimization: If the coupling is difficult (e.g., Val-Pro or Pro-Pro), perform a "Double Coupling": Drain after 60 mins and repeat the step with fresh reagents.
Decision Matrix: Choosing the Right Reagent
Use this logic flow to determine the optimal reagent for your specific sequence.
Figure 2: Reagent selection logic. HATU is reserved for sterically demanding steps where racemization of the incoming amino acid is a manageable risk.
References
-
El-Faham, A., & Albericio, F. (2011).[2][3][4][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
Sources
Safety Operating Guide
Operational Safety Guide: Handling and Disposal of (4S)-4-(Boc-amino)-1-Boc-L-proline
This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of (4S)-4-(Boc-amino)-1-Boc-L-proline. As a key building block in peptide synthesis and drug development, the integrity of your research and the safety of laboratory personnel are paramount. This guide moves beyond mere compliance, embedding principles of scientific causality and risk mitigation into every step.
Hazard Assessment and Precautionary Principles
(4S)-4-(Boc-amino)-1-Boc-L-proline, like many of its Boc-protected amino acid counterparts, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is a crucial tenet of laboratory safety that all chemical reagents be handled with a comprehensive risk-mitigation strategy. The primary physical hazard associated with this compound, which is typically a solid, is the potential for generating and inhaling fine dust particles during handling. The chemical, physical, and toxicological properties of many specialized reagents have not been exhaustively investigated.[2]
Therefore, we will operate under the precautionary principle, treating the compound as a potential irritant to the eyes, skin, and respiratory system.[3][4] Adherence to the protocols outlined below will provide robust protection against these potential hazards.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling (4S)-4-(Boc-amino)-1-Boc-L-proline.
| Body Area | Minimum PPE | Rationale & Best Practices |
| Eyes/Face | CSA- or ANSI-approved safety goggles. | Required to protect against accidental splashes and airborne dust particles.[1][5] For large-scale operations where splash potential increases, a face shield should be worn in addition to safety goggles.[5] |
| Hands | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of irritation.[1][5] Gloves must be inspected for tears or defects before use. Use proper glove removal technique to avoid contaminating your skin and dispose of gloves immediately after handling the compound.[2] |
| Body | Cotton laboratory coat. | Protects against incidental contact and contamination of personal clothing.[1][5] |
| Respiratory | Not required for normal use in a ventilated area. | An N95 (US) or P1/P2 (EU) particulate respirator is required if engineering controls are insufficient or if dust generation is unavoidable.[2] |
Standard Operating Procedure (SOP) for Handling
A systematic workflow is essential to minimize exposure and ensure procedural consistency. The following SOP covers the entire handling process, from preparation to cleanup.
Step 1: Preparation and Engineering Controls
The most effective way to control exposure to airborne particles is through engineering controls.
-
Designated Workspace: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood or a powder containment hood. This captures any generated dust at the source.[1]
-
Surface Preparation: Before beginning, ensure the work surface is clean and uncluttered. Placing a disposable, absorbent bench liner can simplify cleanup.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood to minimize movement in and out of the containment area.
Step 2: Aliquoting and Weighing
-
Don PPE: Put on your lab coat, safety goggles, and gloves before approaching the chemical storage area.
-
Minimize Dust: When opening the container and transferring the powder, use smooth, deliberate motions. Avoid pouring the powder from a height, which can create airborne dust. Use a spatula to carefully scoop and transfer the material.
-
Immediate Sealing: Tightly close the main container immediately after removing the desired amount.[6]
Step 3: Post-Handling and Cleanup
-
Surface Decontamination: Carefully wipe down the work surface, spatula, and any other equipment with a damp cloth or towel to collect any residual dust.
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Next, remove your lab coat.
-
Finally, remove your safety goggles.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[2][6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedure.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
